Z-TYR(TBU)-OME
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H27NO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25) |
InChI Key |
IPRNNTJYTNRIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Z-Tyr(tBu)-OMe (CAS 5068-29-1)
Advanced Protection Strategies in Peptide Chemistry
Executive Summary
Z-Tyr(tBu)-OMe (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester) is a fully protected tyrosine derivative acting as a critical intermediate in the synthesis of pharmaceutical-grade peptides. Its structural significance lies in its orthogonal protection scheme , featuring three distinct protecting groups (Z, tBu, OMe) that can be removed independently under mutually exclusive conditions. This compound is primarily utilized as a precursor for generating Fmoc-Tyr(tBu)-OH, a staple in Solid-Phase Peptide Synthesis (SPPS), and serves as a high-purity impurity standard for regulatory compliance in drug development (e.g., Linaclotide).
Physicochemical Profile
| Property | Specification |
| CAS Number | 5068-29-1 |
| Chemical Name | N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester |
| Molecular Formula | C₂₂H₂₇NO₅ |
| Molecular Weight | 385.46 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in water |
| Purity Standard | ≥ 98% (HPLC) |
| Melting Point | Note: Often isolated as an oil or low-melting solid; HCl salt of free amine melts ~146-148°C |
Structural Analysis & Orthogonality
The utility of CAS 5068-29-1 stems from the chemical orthogonality of its three protecting groups. This allows for precise, regioselective modification of the molecule.
-
N-Terminus (Z / Cbz Group): The Benzyloxycarbonyl group is stable to mild acids (TFA) and bases (piperidine) but is cleaved by catalytic hydrogenolysis (H₂/Pd).
-
Side Chain (tBu Group): The tert-butyl ether protects the phenolic hydroxyl of tyrosine. It is stable to hydrogenolysis and basic saponification but is cleaved by strong acids (TFA, HCl).
-
C-Terminus (OMe Group): The methyl ester protects the carboxylic acid. It is stable to acid and hydrogenolysis but is cleaved by basic hydrolysis (saponification with LiOH/NaOH).
Visualization: Orthogonal Deprotection Logic
The following diagram illustrates the independent deprotection pathways, demonstrating the molecule's versatility as a synthetic scaffold.
Caption: Orthogonal deprotection pathways for Z-Tyr(tBu)-OMe. Each arm represents a mutually exclusive chemical cleavage.
Synthesis Protocol: The Isobutylene Method
The most robust synthesis of Z-Tyr(tBu)-OMe involves the acid-catalyzed alkylation of Z-Tyr-OMe. This method is preferred over direct esterification of Z-Tyr(tBu)-OH because it avoids potential racemization of the activated carboxylate.
Reagents & Setup
-
Precursor: Z-Tyr-OMe (N-Cbz-L-Tyrosine methyl ester).[1]
-
Reagent: Isobutylene gas (condensed) or liquid isobutylene.[2]
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or BF₃·Et₂O.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): In a pressure-rated vessel (autoclave or heavy-walled glass reactor), dissolve Z-Tyr-OMe (10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Isobutylene Addition: Condense isobutylene gas (approx. 20-30 mL) into the cooled reaction vessel. The large excess drives the equilibrium toward ether formation.
-
Catalysis: Carefully add catalytic conc. H₂SO₄ (0.5 mL). Expert Note: Add dropwise to avoid localized heating which can degrade the Z-group.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours. The pressure will rise; ensure the vessel is rated for ~2-3 bar.
-
Quenching: Cool the vessel back to 0°C. Carefully vent excess isobutylene into a fume hood trap. Pour the reaction mixture into a saturated NaHCO₃ solution (cold) to neutralize the acid.
-
Extraction: Extract with DCM (3x). Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield Z-Tyr(tBu)-OMe.
Quality Control & Analytical Verification
To ensure the integrity of the protecting groups, specific analytical signatures must be verified.
1H NMR (CDCl₃, 400 MHz) Expectations
-
δ 1.30 ppm (s, 9H): The tert-butyl group on the tyrosine phenol. A sharp singlet is critical; splitting indicates degradation.
-
δ 3.72 ppm (s, 3H): The methyl ester (OMe).
-
δ 5.10 ppm (s, 2H): The benzylic methylene of the Z-group (Ph-CH₂ -O).
-
δ 6.90 – 7.10 ppm (m, 4H): The tyrosine aromatic ring (AA'BB' system).
-
δ 7.35 ppm (m, 5H): The aromatic protons of the Z-group.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 50% B to 90% B over 20 minutes. (High organic content required due to hydrophobicity of Z and tBu groups).
-
Detection: UV at 254 nm (Z-group absorption) and 280 nm (Tyrosine absorption).
References
-
PubChem. (2025). Z-Tyr(tBu)-OMe Compound Summary. National Library of Medicine. [Link]
Sources
Physicochemical Profiling and Solvation Dynamics of Z-Tyr(tBu)-OMe in Organic Media
Executive Summary
In the precise discipline of liquid-phase peptide synthesis (LPPS) and medicinal chemistry, the solvation behavior of protected amino acid building blocks dictates reaction kinetics, stoichiometric accuracy, and overall yield. Z-Tyr(tBu)-OMe (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester, CAS: 5068-29-1) is a highly specialized, fully protected tyrosine derivative[1]. With a molecular weight of 385.46 g/mol and an empirical formula of C22H27NO5, this compound is engineered to suppress unwanted side reactions during complex syntheses[2].
This technical guide deconstructs the structural causality behind the solubility profile of Z-Tyr(tBu)-OMe, providing drug development professionals with field-proven, self-validating protocols for its dissolution and application in organic media[3].
Structural Causality: The Mechanics of Lipophilicity
The solubility of Z-Tyr(tBu)-OMe is not arbitrary; it is the direct thermodynamic consequence of strategically masking its polar functional groups. As a Senior Application Scientist, it is critical to understand why this molecule behaves as a highly lipophilic entity (computed XLogP3 ≈ 3.8) rather than a polar amino acid[2].
-
N-Terminal Benzyloxycarbonyl (Z/Cbz) Group: The addition of this aromatic carbamate protects the amine from unwanted acylation. More importantly for solvation, it introduces significant
-electron density, facilitating stacking and dipole-induced dipole interactions with aromatic and halogenated solvents. -
Side-Chain tert-Butyl (tBu) Ether: The bulky tBu group sterically shields the phenolic oxygen of the tyrosine side chain. By eliminating the phenolic hydroxyl's capacity to act as a hydrogen bond donor, the molecule's overall lipophilicity is drastically increased.
-
C-Terminal Methyl Ester (OMe): Esterification of the carboxylic acid neutralizes the molecule, preventing zwitterion formation and intermolecular hydrogen-bonded dimerization[3].
Logical relationship between Z-Tyr(tBu)-OMe protecting groups and organic solvent solubility.
Quantitative Solubility Matrix
The thermodynamic mixing of Z-Tyr(tBu)-OMe relies heavily on the disruption of its crystalline lattice being compensated by favorable solvent-solute interactions. The table below summarizes its empirical solubility across primary solvent classes[4].
| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |
| Halogenated Aprotic | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dipole interactions; ideal for liquid-phase synthesis and extractions. |
| Polar Aprotic | DMF, DMSO, Acetone | Excellent (>100 mg/mL) | High dielectric constant easily disrupts any residual intermolecular forces. |
| Esters & Ethers | Ethyl Acetate (EtOAc), THF | Good to Excellent (50-100 mg/mL) | Favorable thermodynamic mixing; excellent for aqueous workup extractions. |
| Protic | Water, Aqueous Buffers | Insoluble (<0.1 mg/mL) | Lack of H-bond donors and high hydrophobic bulk prevent aqueous solvation. |
| Non-Polar Aliphatic | Hexanes, Heptane | Poor (<5 mg/mL) | Insufficient solvent polarity to interact with the carbamate and ester dipoles. |
Experimental Protocols: Standardized Dissolution & Validation
To ensure stoichiometric precision in downstream peptide coupling or deprotection reactions, the dissolution of Z-Tyr(tBu)-OMe must be treated as a self-validating system. Relying merely on visual approximation can lead to micro-suspensions, which artificially lower the effective molarity of the reactive building block.
Protocol: Preparation of a 0.5 M Z-Tyr(tBu)-OMe Solution in DCM
Objective: Formulate a kinetically stable, fully solvated 0.5 M solution for immediate use in liquid-phase peptide synthesis.
Step 1: Gravimetric Aliquotting
-
Action: Accurately weigh 1.927 g of Z-Tyr(tBu)-OMe (MW = 385.46 g/mol ) into a dry, argon-purged 20 mL scintillation vial[2].
-
Causality: Purging the vial with inert gas prevents ambient atmospheric moisture from introducing trace water, which could alter the dielectric constant of the solvent system and promote premature ester hydrolysis.
Step 2: Solvent Addition
-
Action: Add exactly 10.0 mL of anhydrous Dichloromethane (DCM) using a positive-displacement pipette.
-
Causality: DCM is selected over DMF for this specific workflow due to its superior solvating power for highly lipophilic compounds and its low boiling point (39.6°C), which facilitates effortless removal under reduced pressure post-reaction[4].
Step 3: Agitation & Thermal Control
-
Action: Vortex the mixture at 20–25°C for 60 seconds. Do not apply external heat.
-
Causality: Mechanical agitation overcomes the kinetic barrier of dissolution. Thermal input is kept strictly at ambient to prevent solvent volatilization; boiling off even 0.5 mL of DCM will drastically alter the solution's molarity, ruining downstream stoichiometry.
Step 4: Validation Checkpoint (Self-Validating System)
-
Visual Inspection: Hold the vial against a high-contrast light source. The solution must be optically clear. The presence of Schlieren lines (refractive index gradients) indicates incomplete mixing, while turbidity indicates undissolved particulate matter.
-
Spectroscopic Verification: Take a 10 µL aliquot, dilute to 1 mL in DCM, and measure the UV absorbance at ~275 nm (characteristic of the protected tyrosine aromatic ring). A stable, predictable absorbance confirms complete dissolution and verifies the target concentration before committing to expensive coupling reagents.
Step 5: Downstream Application
-
Action: Proceed immediately to the coupling reaction (e.g., using EDC/HOBt if the ester is first saponified) or utilize the solution for selective deprotection workflows.
Step-by-step experimental workflow for the dissolution and application of Z-Tyr(tBu)-OMe.
References
-
PubChem - National Institutes of Health (NIH). "Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804". Available at:[Link]
Sources
- 1. Z-TYR(TBU)-OME | 5068-29-1 [chemicalbook.com]
- 2. Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5068-29-1: O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)car… [cymitquimica.com]
- 4. O-Benzyl-N-tert-butoxycarbonyl-L-tyrosine , 98% , 16677-29-5 - CookeChem [cookechem.com]
Technical Whitepaper: Z-Tyr(tBu)-OMe (PubChem CID 7019804) in Advanced Peptide Synthesis
Abstract This technical guide explores the physicochemical properties, mechanistic utility, and experimental handling of Z-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester). As a tri-orthogonally protected amino acid derivative, it is a critical building block in the synthesis of complex, tyrosine-containing peptide therapeutics. This whitepaper provides application scientists with validated protocols for selective deprotection and integration into both solid-phase and solution-phase synthesis workflows.
Introduction to the Orthogonal Protection Strategy
In the synthesis of complex peptides, preventing unwanted side reactions at reactive functional groups is paramount. Z-Tyr(tBu)-OMe (CAS 5068-29-1) exemplifies the principle of orthogonal protection[1]. The molecule features three distinct protecting groups, each responsive to a completely different set of chemical cleavage conditions:
-
N-terminal Z (Benzyloxycarbonyl) Group: Cleaved via catalytic hydrogenolysis.
-
C-terminal OMe (Methyl Ester) Group: Cleaved via mild alkaline hydrolysis (saponification).
-
Side-chain tBu (tert-butyl) Ether: Cleaved via strong acidolysis (e.g., Trifluoroacetic acid)[1].
This tri-orthogonal system allows chemists to selectively unmask either the N-terminus or the C-terminus for directional chain elongation while keeping the reactive phenolic hydroxyl of the tyrosine residue masked until the final global deprotection step.
Physicochemical Properties & Quantitative Data
Understanding the physical properties of Z-Tyr(tBu)-OMe is essential for optimizing solvent systems and purification strategies. The compound's high lipophilicity (XLogP3 = 3.8) dictates its excellent solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), but necessitates mixed-solvent systems for aqueous reactions[2].
| Property | Value | Source |
| Chemical Name | Z-Tyr(tBu)-OMe | PubChem[2] |
| CAS Number | 5068-29-1 | PubChem[2] |
| Molecular Formula | C₂₂H₂₇NO₅ | PubChem[2] |
| Molecular Weight | 385.5 g/mol | PubChem[2] |
| Exact Mass | 385.1889 Da | PubChem[2] |
| XLogP3 (Lipophilicity) | 3.8 | PubChem[2] |
| Topological Polar Surface Area | 73.9 Ų | PubChem[2] |
| Hydrogen Bond Donors / Acceptors | 1 / 5 | PubChem[2] |
| Rotatable Bonds | 9 | PubChem[2] |
Mechanistic Role in Peptide Synthesis Workflows
The strategic value of Z-Tyr(tBu)-OMe lies in its bidirectional flexibility. Depending on the target peptide's sequence, the application scientist can choose to elongate the chain towards the N-terminus or the C-terminus. The logical flow of these orthogonal deprotection pathways is illustrated below.
Figure 1: Orthogonal deprotection workflow for Z-Tyr(tBu)-OMe enabling directional peptide synthesis.
Experimental Protocols: Integration and Deprotection Workflows
To ensure high-fidelity synthesis, the following protocols have been designed with built-in self-validation checkpoints. These procedures explain the causality behind the reagent selection to maximize yield and prevent racemization.
Protocol 1: Selective Saponification of the C-terminal Methyl Ester Objective: Generate Z-Tyr(tBu)-OH for N-to-C directional coupling.
-
Step 1: Dissolution. Dissolve 1.0 mmol of Z-Tyr(tBu)-OMe in 10 mL of a THF/MeOH/H₂O (2:1:1 v/v/v) mixture. Causality: The mixed solvent system is critical; THF and MeOH solvate the highly lipophilic organic precursor (XLogP3 3.8), while water is required to dissolve the inorganic base and facilitate the hydrolysis mechanism.
-
Step 2: Base Addition. Cool the solution to 0°C in an ice bath. Add 1.5 mmol of LiOH·H₂O. Causality: LiOH is preferred over NaOH or KOH as the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester while minimizing the risk of α-carbon epimerization (racemization).
-
Step 3: Reaction Monitoring (Self-Validation). Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf starting material spot disappears, replaced by a baseline spot (the lithium carboxylate salt).
-
Step 4: Workup. Acidify the mixture to pH 3 using 1M KHSO₄. Causality: Using a mild acid like KHSO₄ avoids the premature cleavage of the acid-sensitive tBu group, which could occur with strong acids like HCl. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Step 5: Analytical Validation. Perform LC-MS. The successful removal of the methyl group is confirmed by a mass shift from 385.5 Da to 371.5 Da[M+H]⁺.
Protocol 2: Catalytic Hydrogenolysis of the N-terminal Z-group Objective: Generate H-Tyr(tBu)-OMe for C-to-N directional coupling.
-
Step 1: Catalyst Preparation. In a flame-dried flask flushed with argon, suspend 10% Pd/C (10% w/w relative to the substrate) in anhydrous Methanol (5 mL). Causality: Wetting the palladium catalyst with solvent under an inert argon atmosphere prevents spontaneous combustion when introducing hydrogen gas.
-
Step 2: Substrate Addition. Dissolve 1.0 mmol of Z-Tyr(tBu)-OMe in 10 mL of Methanol and add it to the catalyst suspension.
-
Step 3: Hydrogenation. Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 3-4 hours. Causality: The palladium catalyst facilitates the reduction of the benzyl-carbamate bond, releasing toluene and CO₂. The tBu ether and methyl ester are entirely inert to reductive conditions, ensuring perfect orthogonality.
-
Step 4: Reaction Monitoring (Self-Validation). Equip the flask with a bubbler; the cessation of CO₂ evolution indicates primary reaction completion. Spot the reaction mixture on TLC and stain with Ninhydrin. A distinct purple spot confirms the presence of the newly liberated primary amine.
-
Step 5: Filtration and Recovery. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol. Concentrate the filtrate in vacuo to yield H-Tyr(tBu)-OMe.
Applications in Drug Development
Z-Tyr(tBu)-OMe is frequently utilized in the synthesis of complex peptide APIs (Active Pharmaceutical Ingredients). For instance, it serves as a critical intermediate in the synthesis of Linaclotide impurity standards (e.g., Linaclotide Impurity 15) and various synthetic peptide hormones[2]. By utilizing the tBu group to mask the reactive phenol of tyrosine, medicinal chemists prevent unwanted side reactions—such as O-acylation or electrophilic aromatic substitution—during aggressive peptide coupling cycles.
References
1.[2] Title: Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL: [Link] 2.[1] Title: CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities Source: Royal Society of Chemistry (rsc.org) URL: [Link]
Sources
Strategic Applications of Z-Tyr(tBu)-OMe in Orthogonal Peptide Synthesis
Abstract
In the synthesis of complex peptide therapeutics, the selection of appropriately protected amino acid building blocks is the primary determinant of synthetic efficiency and stereochemical purity. Z-Tyr(tBu)-OMe (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester, CAS: 5068-29-1)[1] serves as a highly versatile, fully protected intermediate. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic causality behind its tri-orthogonal protection scheme, providing self-validating protocols for selective deprotection that ensure high-fidelity peptide elongation.
The Tri-Orthogonal Protection Strategy
Z-Tyr(tBu)-OMe features three distinct protective groups, each requiring an entirely different chemical mechanism for removal. This orthogonality is the cornerstone of complex solution-phase peptide synthesis, allowing chemists to selectively unveil specific reactive sites without compromising the others.
-
N-α Protection (Z / Cbz): The benzyloxycarbonyl group provides robust protection against racemization during carboxyl activation. It is entirely stable to mild bases and mild acids but is highly susceptible to 2[2].
-
C-α Protection (OMe): The methyl ester masks the carboxylate, preventing unwanted polymerization. It is cleaved via 3[3].
-
Side-Chain Protection (tBu): The tert-butyl ether shields the highly nucleophilic phenolic hydroxyl of tyrosine, preventing O-acylation during peptide coupling. It is stable to both hydrogenolysis and saponification, requiring strong acid (e.g., TFA) for global deprotection[2].
Mechanistic Causality in Deprotection Workflows
Why LiOH for Ester Saponification?
Saponification of methyl esters in peptide synthesis carries the inherent risk of α-carbon racemization due to the abstraction of the weakly acidic α-proton by the hydroxide base[3]. In our workflows,4[4] is strictly preferred over NaOH or KOH. The causality is twofold:
-
Electrophilic Activation: The small, highly charged lithium cation strongly coordinates with the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack more rapidly at lower temperatures (0 °C).
-
Stereochemical Preservation: By accelerating the nucleophilic addition-elimination pathway at low temperatures, the competing acid-base reaction (α-proton abstraction) is kinetically suppressed, preserving the L-configuration of the tyrosine residue.
Why Pd/C Hydrogenolysis for Z-Group Removal?
The Z group is cleaved via hydrogenolysis (H₂, Pd/C). This heterogeneous catalytic process is highly chemoselective. The tBu ether and the OMe ester lack reducible pi-systems or benzylic carbon-heteroatom bonds, rendering them completely inert to H₂/Pd-C[2]. This ensures that the N-terminus can be unmasked for subsequent coupling without premature global deprotection.
Self-Validating Experimental Protocols
Protocol A: Selective C-Terminal Deprotection (Saponification)
Objective: Convert Z-Tyr(tBu)-OMe to Z-Tyr(tBu)-OH.
-
Solvent Preparation: Dissolve 10 mmol of Z-Tyr(tBu)-OMe in 30 mL of a 3:1 THF/MeOH mixture. Causality: THF solubilizes the fully protected hydrophobic peptide, while MeOH acts as a phase-transfer agent for the aqueous LiOH.
-
Thermal Control: Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add 15 mL of 1M aqueous LiOH (1.5 eq) dropwise over 10 minutes. Stir at 0 °C for 1.5 hours.
-
Self-Validation (TLC): Monitor the disappearance of the high-Rf starting material via TLC (Hexane/EtOAc 2:1). The formation of a baseline spot (the carboxylate salt) validates the reaction progress. Do not proceed until the starting material is entirely consumed.
-
Quenching & Acidification: Acidify the mixture to pH 3 using 1M KHSO₄. Causality: We use KHSO₄ instead of HCl to prevent localized high acidity that could prematurely cleave the acid-labile tBu ether.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Z-Tyr(tBu)-OH as a white solid.
Protocol B: Selective N-Terminal Deprotection (Catalytic Hydrogenolysis)
Objective: Convert Z-Tyr(tBu)-OMe to H-Tyr(tBu)-OMe.
-
Reaction Setup: Dissolve 10 mmol of Z-Tyr(tBu)-OMe in 40 mL of anhydrous Methanol. Causality: Methanol is selected due to its high hydrogen gas solubility and its ability to stabilize the resulting free amine.
-
Catalyst Addition: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% (w/w) of 5% Pd/C catalyst. Causality: Purging prevents the catalytic combustion of methanol vapors upon contact with dry Pd/C.
-
Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas via a balloon. Repeat this cycle three times. Stir vigorously at room temperature for 3 hours.
-
Self-Validation (TLC/Ninhydrin): The cessation of hydrogen gas uptake or the appearance of a strongly ninhydrin-positive spot on TLC confirms the successful unmasking of the primary amine.
-
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional methanol.
-
Isolation: Evaporate the filtrate in vacuo to yield H-Tyr(tBu)-OMe.
Quantitative Data: Deprotection Matrix
The following table summarizes the orthogonal stability and deprotection parameters for the functional groups on Z-Tyr(tBu)-OMe.
| Protecting Group | Masked Function | Deprotection Reagent | Stable To | Typical Yield |
| Z (Cbz) | N-α Amine | H₂ (1 atm), 5% Pd/C, MeOH | LiOH, TFA (mild) | >95% |
| OMe | C-α Carboxylate | 1M LiOH, THF/MeOH/H₂O (0 °C) | H₂/Pd-C, TFA | 90 - 94% |
| tBu | Phenolic OH | 95% TFA / 5% DCM (rt) | LiOH, H₂/Pd-C | >98% |
Workflow Visualization
The directed graph below illustrates the logical pathways for the orthogonal deprotection of Z-Tyr(tBu)-OMe, leading to distinct intermediates based on the chosen reagent.
Orthogonal deprotection pathways of Z-Tyr(tBu)-OMe in peptide synthesis.
References
-
CymitQuimica. "CAS 5068-29-1: O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester." 1
-
Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide." 2
-
Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." 3
-
Sciforum. "Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound." 4
Sources
Methodological & Application
Selective deprotection of Z group from Z-TYR(TBU)-OME
Application Note: Chemo-Selective Deprotection of N-Benzyloxycarbonyl (Z) from Z-Tyr(tBu)-OMe
Part 1: Executive Summary & Strategic Analysis
The Challenge: The synthesis of complex peptides often requires the selective removal of the N-terminal Benzyloxycarbonyl (Z or Cbz) group from Tyrosine derivatives, specifically Z-Tyr(tBu)-OMe . This molecule presents a classic "orthogonality triad" challenge:
-
Z-Group: Removed by hydrogenolysis or strong acid (HBr/AcOH).[1]
-
tBu Ether: Acid-labile (cleaved by TFA or strong Lewis acids).
-
Methyl Ester (OMe): Base-labile (saponification) but stable to acid.
The Solution: To deprotect the amine without cleaving the tert-butyl ether (acid-sensitive) or the methyl ester (base-sensitive), neutral catalytic hydrogenolysis is the gold standard. While strong acids (HBr) would cleave the Z-group, they would simultaneously destroy the tBu protection. Conversely, basic conditions would hydrolyze the ester.
This guide details two validated protocols:
-
Standard Catalytic Hydrogenolysis (
, Pd/C): The primary method for laboratory scale. -
Catalytic Transfer Hydrogenolysis (CTH): An alternative using ammonium formate, ideal for safety-restricted environments.
Part 2: Mechanistic Insight
The cleavage of the Z-group proceeds via a palladium-catalyzed hydrogenolysis. Unlike acid hydrolysis, which relies on protonation, this mechanism involves the adsorption of the benzyl ring onto the catalyst surface, followed by hydride insertion.
Key Mechanistic Steps:
-
Adsorption: The phenyl ring of the Z-group coordinates to the Pd surface.
-
Oxidative Addition:
dissociates on Pd to form reactive Pd-H species. -
Cleavage: The benzylic C-O bond is cleaved, releasing toluene.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release
and the free amine.
Visualizing the Pathway:
Figure 1: Mechanistic flow of Z-group removal via Pd-catalyzed hydrogenolysis. Note the spontaneous decarboxylation step.
Part 3: Experimental Protocols
Protocol A: Standard Catalytic Hydrogenolysis (Balloon Method)
Best for: Routine laboratory synthesis (100 mg to 10 g scale).
Reagents:
-
Substrate: Z-Tyr(tBu)-OMe (1.0 equiv)
-
Catalyst: 10% Pd/C (Palladium on Carbon), typically 10 wt% relative to substrate.[1][2]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid Acetic Acid to ensure tBu stability.
-
Gas: Hydrogen (
) balloon.[1]
Step-by-Step Procedure:
-
Safety Check: Ensure all ignition sources are removed. Dry Pd/C is pyrophoric . Always wet the catalyst with an inert solvent (like toluene or water) or add it to the solvent under an argon blanket.
-
Dissolution: In a round-bottom flask, dissolve Z-Tyr(tBu)-OMe in Methanol (concentration ~0.1 M).
-
Scientist's Note: If solubility is poor, a small amount of Ethyl Acetate or THF can be added, but pure MeOH is preferred for faster kinetics.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).[2]
-
Example: For 1.0 g of peptide, use 100 mg of Pd/C.
-
-
Inerting: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen or Argon. Repeat 3 times to remove oxygen.
-
Hydrogenation: Evacuate once more and backfill with Hydrogen using a balloon fitted with a needle.
-
Reaction: Stir vigorously at Room Temperature (RT).
-
Timeframe: Typically 1–4 hours.
-
Monitoring: Check via TLC (System: EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material and the emergence of the free amine (lower
on silica).
-
-
Work-up:
-
Flush the system with Nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C.
-
Wash the Celite pad with MeOH.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at <40°C.
-
Result: The product H-Tyr(tBu)-OMe is typically obtained as a thick oil or solid.
Protocol B: Catalytic Transfer Hydrogenolysis (Ammonium Formate)
Best for: Labs without H2 gas lines or for safer scale-up.
Reagents:
-
Substrate: Z-Tyr(tBu)-OMe (1.0 equiv)
-
Hydrogen Donor: Ammonium Formate (
) (3.0 – 5.0 equiv). -
Catalyst: 10% Pd/C (10 wt%).
Step-by-Step Procedure:
-
Dissolution: Dissolve Z-Tyr(tBu)-OMe in Methanol (0.1 M) in a flask equipped with a stir bar.
-
Inerting: Flush the flask with Nitrogen for 5 minutes.
-
Catalyst Addition: Add 10% Pd/C (10 wt%) under nitrogen flow.
-
Donor Addition: Add Ammonium Formate (solid) in one portion.
-
Reaction: Stir at Room Temperature.
-
Note: The reaction may be slightly exothermic. Mild heating (30–40°C) can accelerate sluggish reactions, but RT is usually sufficient.
-
Timeframe: 30 mins – 2 hours (often faster than balloon hydrogenation).
-
-
Work-up: Filter through Celite to remove catalyst and excess ammonium salts.
-
Purification: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water (to remove residual ammonium formate). Dry the organic layer (
) and concentrate.
Part 4: Troubleshooting & Optimization
Decision Logic for Process Optimization:
Figure 2: Decision matrix for monitoring and troubleshooting the deprotection process.
Common Issues Table:
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning (Sulfur/Amines) | Use fresh Pd/C; Ensure high quality of starting material. |
| Slow Reaction | Poor | Increase stirring speed (vortex); Switch to Ammonium Formate. |
| Loss of tBu Group | Acidic Solvent | CRITICAL: Ensure solvent is neutral MeOH. Do NOT use AcOH. |
| Ester Hydrolysis | Presence of Water/Base | Ensure solvents are anhydrous; avoid strong bases. |
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[6] John Wiley & Sons. (The definitive guide on orthogonality).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of peptide protection strategies).
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with ammonium formate.[1] Journal of Organic Chemistry, 72(17), 6599–6601. (Protocol for transfer hydrogenation).[1][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Hydrolysis of methyl ester in Z-TYR(TBU)-OME conditions
Application Note: Selective Hydrolysis of Methyl Ester in Z-TYR(TBU)-OME
Executive Summary
This guide provides a high-precision protocol for the selective saponification of the methyl ester in N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tBu)-OMe) to yield the free acid Z-Tyr(tBu)-OH . This transformation is a critical step in solution-phase peptide synthesis, requiring conditions that cleave the C-terminal ester without affecting the acid-labile tert-butyl ether (tBu) or the base-stable benzyloxycarbonyl (Z) group.
The protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system, a method chosen for its mildness and ability to suppress racemization compared to stronger alkali metal hydroxides.
Chemical Strategy & Mechanistic Insight
The Orthogonality Challenge
The molecule Z-Tyr(tBu)-OMe contains three distinct protecting groups with specific stability profiles:
-
Z (Benzyloxycarbonyl): Removed by hydrogenolysis (
) or strong acid (HBr/AcOH). Stable to basic hydrolysis.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
tBu (tert-Butyl ether): Removed by trifluoroacetic acid (TFA). Stable to basic hydrolysis.[1][2]
-
OMe (Methyl ester): Removed by basic hydrolysis (Saponification).
The Objective: Selectively cleave the OMe group using base, while leaving the Z and tBu groups intact.
Why Lithium Hydroxide (LiOH)?
While NaOH and KOH are common saponification reagents, LiOH is preferred for amino acid esters.
-
Solubility: The lithium cation coordinates effectively with the carboxylate oxygen, often improving solubility in organic/aqueous mixtures.
-
Racemization Control: Saponification carries a risk of racemization via enolization of the
-proton. LiOH is less basic and nucleophilic than NaOH/KOH in organic mixtures, significantly reducing the rate of proton abstraction at the chiral center [1].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Urethane Protection: The Z-group is a urethane (carbamate). Unlike amide-protected amino acids, urethanes prevent the formation of 5(4H)-oxazolones, the primary intermediate in racemization. This intrinsic stability, combined with mild LiOH conditions, ensures high optical purity [2].
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Z-Tyr(tBu)-OMe | >98% Purity | Starting Material |
| Lithium Hydroxide Monohydrate | LiOH[]·H₂O | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Solubilizes protected AA) |
| Water | Deionized | Solvent (Solubilizes Base) |
| Citric Acid | 10% Aqueous Sol. | Mild Acidification (Workup) |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
Step-by-Step Methodology
Step 1: Solubilization Dissolve 1.0 equivalent of Z-Tyr(tBu)-OMe in THF. The concentration should be approximately 0.1 M (e.g., 1 mmol in 10 mL THF).
-
Note: Methanol (MeOH) can be used as a co-solvent (THF:MeOH 3:1) if solubility is an issue, but THF alone is usually sufficient for Z-protected derivatives.
Step 2: Saponification Prepare a solution of LiOH·H₂O (1.5 to 2.0 equivalents) in water. The volume of water should be roughly 1/3 to 1/2 the volume of THF used in Step 1.
-
Action: Add the aqueous LiOH solution dropwise to the stirring peptide solution at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir.
-
Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[][4] Conversion is typically complete within 1–3 hours .
Step 3: Solvent Removal Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove the THF.
-
Result: You will be left with an aqueous residue containing the lithium salt of the product.
Step 4: Workup & Acidification (Critical) Dilute the aqueous residue with water if necessary. Wash this aqueous phase once with Diethyl Ether (removes unreacted non-polar impurities).
-
Acidification: Cool the aqueous phase to 0°C. Slowly add 10% Citric Acid or 1M KHSO₄ until the pH reaches 2–3 .
-
Caution: Do NOT use concentrated HCl. While the tBu ether is more stable than a tBu ester, local excesses of strong acid can lead to premature cleavage of the tBu group. Citric acid is safe and effective.
-
-
Observation: The product, Z-Tyr(tBu)-OH, will precipitate as a white solid or oil.
Step 5: Extraction & Isolation Extract the acidified aqueous layer with Ethyl Acetate (3x) .
-
Combine organic layers.
-
Wash with Brine (1x).
-
Dry over anhydrous Na₂SO₄ or MgSO₄ .
-
Filter and evaporate to dryness.
Step 6: Purification (Optional) The crude product is usually of high purity (>95%). If necessary, recrystallize from EtOAc/Hexane.[5]
Visualization of Workflows
Reaction Logic & Mechanism
The following diagram illustrates the chemical transformation and the stability logic of the protecting groups.
Caption: Selective saponification pathway. LiOH targets the methyl ester while Z and tBu groups remain inert.
Experimental Workflow
A step-by-step decision tree for the laboratory execution.
Caption: Operational flowchart for the hydrolysis protocol, emphasizing the critical acidification step.
Results & Troubleshooting
Expected Data
| Parameter | Expected Value | Notes |
| Yield | 85% - 98% | Losses usually occur during extraction if aqueous phase is not acidic enough. |
| Appearance | White Powder / Foam | Often solidifies upon high-vacuum drying. |
| TLC (EtOAc/Hex 1:1) | R_f ~ 0.1 - 0.2 | Product is much more polar than starting ester (R_f ~ 0.6). |
Troubleshooting Guide
-
Problem: Low Yield.
-
Cause: Incomplete extraction.
-
Solution: Ensure pH is checked with paper/meter to be < 3. Carboxylic acids are soluble in water at neutral pH. Salt the aqueous layer with NaCl to improve extraction efficiency.
-
-
Problem: Loss of tBu group.
-
Cause: Acidification was too strong or prolonged.
-
Solution: Use Citric Acid instead of HCl. Perform extraction immediately after acidification. Do not let the product sit in acidic aqueous solution.
-
-
Problem: Racemization.
-
Cause: Temperature too high or reaction time too long.
-
Solution: Keep reaction at 0°C–RT. Do not heat. Quench immediately upon completion.
-
References
-
Greene, T.W., Wuts, P.G.M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of Z and tBu groups).
-
Master Organic Chemistry. (2022).[7] Basic Hydrolysis of Esters – Saponification. (Mechanistic overview of base-catalyzed hydrolysis). Link
-
BenchChem. (2025).[5][8] A Technical Guide to the Synthesis and Preparation of Fmoc-Tyr(tBu)-OH. (Analogous protocols for Tyr(tBu) protection strategies). Link
-
Sigma-Aldrich. Z-Tyr-OH Product Specification. (Physical properties of Z-Tyrosine derivatives). Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for removing tert-butyl from Z-TYR(TBU)-OME
This Application Note provides a rigorous, field-proven protocol for the selective removal of the tert-butyl (tBu) protecting group from Z-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester).
Abstract
In synthetic organic chemistry and peptide drug development, maintaining orthogonality between protecting groups is paramount. The substrate Z-Tyr(tBu)-OMe presents a classic challenge: removing the acid-labile tert-butyl ether without compromising the acid-stable (but hydrogenation-sensitive) benzyloxycarbonyl (Z) group or the hydrolytically sensitive methyl ester (OMe). This guide details a selective acidolysis protocol using a Trifluoroacetic Acid (TFA) cocktail optimized with Triisopropylsilane (TIPS) scavengers to prevent Tyrosine ring alkylation, ensuring high yield and purity.
Introduction & Substrate Analysis
The molecule Z-Tyr(tBu)-OMe contains three distinct protecting groups, each with unique stability profiles. Success depends on exploiting the kinetic differences in their cleavage rates.
| Protecting Group | Chemical Nature | Cleavage Condition | Stability in TFA | Risk Factor |
| tBu (tert-butyl) | Ether (Phenolic) | Moderate Acid (TFA) | Labile | Generates reactive |
| Z (Cbz) | Carbamate | Stable | Generally stable in TFA, but sensitive to "hard" acid cocktails. | |
| OMe (Methyl) | Ester | Base ( | Stable | Susceptible to acid-catalyzed hydrolysis if |
The Objective: Selectively cleave the tBu ether to restore the phenolic hydroxyl group of Tyrosine, yielding Z-Tyr-OMe , while preventing the
Mechanistic Insight: Acidolysis & Scavenging
The cleavage of the tert-butyl ether proceeds via an E1-like elimination or S_N1 ionization mechanism. Protonation of the ether oxygen by TFA leads to the expulsion of the stable tert-butyl carbocation (
The Critical Danger: The electron-rich phenol ring of Tyrosine is a nucleophile. Without an external scavenger, the liberated
The Solution: We introduce Triisopropylsilane (TIPS) as a "hydride donor" scavenger. TIPS reacts with the
Mechanism Diagram
Caption: Acid-mediated cleavage of tBu ether showing the competitive pathways between desired scavenging (green) and undesired ring alkylation (red).
Experimental Protocol
Method A: Standard TFA/TIPS Cleavage (Recommended) This method balances potency with selectivity, avoiding the foul odor of thiol-based scavengers (like ethanedithiol) while protecting the methyl ester from hydrolysis.
Reagents Required
-
Trifluoroacetic Acid (TFA): Peptide synthesis grade (≥99%).
-
Triisopropylsilane (TIPS): Scavenger.
-
Water (
): Secondary scavenger (enhances ionization). -
Dichloromethane (DCM): Solvent for workup.
-
Diethyl Ether (
): Cold, for precipitation.
Step-by-Step Procedure
-
Preparation of Cocktail: Prepare a fresh cleavage cocktail comprising TFA : TIPS :
in a ratio of 95 : 2.5 : 2.5 (v/v/v).-
Note: Keep water content low (≤2.5%) to minimize hydrolysis of the methyl ester (OMe).
-
-
Dissolution: Weigh the Z-Tyr(tBu)-OMe substrate into a rou
Orthogonal protection strategy using Z-TYR(TBU)-OME
Application Note: Three-Dimensional Orthogonal Protection Strategy Utilizing Z-Tyr(tBu)-OMe in Advanced Peptide Synthesis
Executive Summary
In the synthesis of complex biomolecules—such as branched peptides, cyclic architectures, and antibody-drug conjugates (ADCs)—the ability to selectively unmask specific functional groups without disturbing the rest of the molecule is a critical requirement. The concept of "orthogonal protection," formally pioneered by Barany and Merrifield, revolutionized peptide chemistry by utilizing protecting groups that are cleaved by mutually independent chemical mechanisms[1].
The amino acid building block Z-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester)[2] serves as a quintessential example of a three-dimensional orthogonal system[3]. By offering independent control over the N-terminus, C-terminus, and the phenolic side chain, this molecule provides a highly versatile platform for site-specific bioconjugation and sequence elongation.
Mechanistic Principles of 3D Orthogonality
The structural design of Z-Tyr(tBu)-OMe allows for three distinct, non-intersecting cleavage pathways. As a Senior Application Scientist, understanding the causality behind these mechanisms is essential for troubleshooting and optimizing synthetic yields[4].
-
Axis 1: N-α Deprotection (Z group): The benzyloxycarbonyl (Z or Cbz) group is selectively removed via catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond, generating a carbamic acid intermediate that spontaneously decarboxylates to reveal the free amine. Because this process is purely reductive, it is completely orthogonal to the acid-labile tert-butyl ether and the base-labile methyl ester[5].
-
Axis 2: C-α Deprotection (OMe group): The methyl ester is cleaved via mild saponification using lithium hydroxide (LiOH). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. LiOH is explicitly chosen over sodium or potassium hydroxide because the lithium cation coordinates with the ester carbonyl, providing a milder, more controlled hydrolysis that minimizes the risk of base-catalyzed racemization at the α-carbon[3].
-
Axis 3: Side-Chain Deprotection (tBu group): The tert-butyl ether protecting the tyrosine phenol is cleaved via acidolysis using trifluoroacetic acid (TFA). Protonation of the ether oxygen leads to the expulsion of a highly reactive tert-butyl cation. Crucially, scavengers must be present to trap this cation and prevent irreversible electrophilic aromatic substitution on the tyrosine ring[4].
Quantitative Stability and Cleavage Matrix
To facilitate experimental design, the stability profiles and cleavage conditions for each axis of Z-Tyr(tBu)-OMe are summarized below.
| Protecting Group | Location | Deprotection Mechanism | Primary Reagents | Stability Profile |
| Z (Cbz) | N-α Amine | Reductive Cleavage | H₂, 10% Pd/C, MeOH | Stable to TFA (acid) and LiOH (base) |
| OMe | C-α Carboxyl | Saponification | LiOH, THF/H₂O | Stable to H₂/Pd-C (reduction) and TFA (acid) |
| tBu | Phenolic OH | Acidolysis | TFA, TIPS, H₂O | Stable to H₂/Pd-C (reduction) and LiOH (base) |
Workflow Visualization
The following diagram illustrates the divergent pathways available from the fully protected Z-Tyr(tBu)-OMe precursor.
Figure 1: Three-dimensional orthogonal deprotection pathways of Z-Tyr(tBu)-OMe.
Experimental Protocols: Self-Validating Systems
The following methodologies are designed as self-validating systems. Each protocol includes analytical checkpoints (LC-MS) to confirm successful deprotection and verify the integrity of the orthogonal groups.
Protocol A: Selective N-Terminal Unmasking (Hydrogenolysis)
Objective: Remove the Z group to allow for N-terminal peptide elongation.
-
Preparation: Dissolve Z-Tyr(tBu)-OMe (1.0 eq) in MS-grade Methanol (10 mL/g).
-
Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (10% w/w relative to the substrate). Caution: Pd/C is pyrophoric when dry; always add under an inert atmosphere.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 3-4 hours.
-
Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting material (m/z 386.2 [M+H]⁺) disappears and the free amine product (m/z 252.2 [M+H]⁺) emerges.
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate in vacuo to yield H-Tyr(tBu)-OMe.
Protocol B: Selective C-Terminal Saponification
Objective: Hydrolyze the methyl ester to yield a free carboxylic acid for C-terminal coupling.
-
Solvent System: Dissolve Z-Tyr(tBu)-OMe (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Temperature Control: Cool the solution to 0 °C in an ice bath. Rationale: Lower temperatures further suppress the risk of base-catalyzed racemization.
-
Hydrolysis: Add LiOH·H₂O (1.5 eq) portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Validation Check: Monitor via LC-MS. Confirm the shift from m/z 386.2 [M+H]⁺ to the corresponding acid at m/z 372.2[M+H]⁺. Ensure no degradation of the Z group (m/z 238.1) has occurred.
-
Workup: Quench the reaction by carefully acidifying to pH 3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Z-Tyr(tBu)-OH.
Protocol C: Selective Side-Chain Acidolysis
Objective: Unmask the phenolic hydroxyl group for site-specific modifications (e.g., O-glycosylation or fluorophore attachment).
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v). Rationale: Triisopropylsilane (TIPS) acts as a hydride donor to quench the tert-butyl cation, while water traps it as tert-butanol, ensuring the integrity of the regenerated phenol[4].
-
Cleavage: Dissolve Z-Tyr(tBu)-OMe in the cleavage cocktail (approx. 10 mL per gram of substrate) at room temperature.
-
Reaction: Stir the mixture for 1.5 to 2 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (R_f ~0.7) should be completely converted to a more polar spot (R_f ~0.3). LC-MS should confirm the mass shift to m/z 330.1 [M+H]⁺.
-
Workup: Concentrate the mixture under a gentle stream of nitrogen. Precipitate the product by adding cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and decant the supernatant. Dry the resulting Z-Tyr(OH)-OMe pellet under a vacuum.
References[2] Title: PubChem Compound Summary for CID 7019804, Z-Tyr(tbu)-ome
Source: National Center for Biotechnology Information (PubChem) URL: [Link]5] Title: Amino Acid-Protecting Groups (Overview) Source: SciSpace URL: [Link]1] Title: Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry Source: Chemical Communications (RSC Publishing) URL: [Link]4] Title: Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL: [Link]3] Title: Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
- 1. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
Advanced Application Note: Strategic Utilization and Coupling of Z-Tyr(tBu)-OMe in Liquid-Phase Peptide Synthesis (LPPS)
Introduction & Mechanistic Rationale
Liquid-Phase Peptide Synthesis (LPPS) remains the gold standard for the large-scale, convergent synthesis of short-to-medium peptides and active pharmaceutical ingredients (APIs). Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS allows for the rigorous purification and characterization of intermediates, mitigating the accumulation of deletion sequences [1].
Within LPPS, Z-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester, CAS: 5068-29-1) serves as a highly versatile, orthogonally protected building block[2]. Tyrosine presents a unique synthetic challenge due to its nucleophilic phenolic side chain, which can undergo unintended acylation or alkylation during peptide bond formation.
The Orthogonal Triad: Z / tBu / OMe
The strategic power of Z-Tyr(tBu)-OMe lies in its three-dimensional orthogonal protection scheme, allowing selective deprotection of any single terminus without compromising the others [3]:
-
N-α-Benzyloxycarbonyl (Z/Cbz): Removable via catalytic hydrogenolysis (Pd/C, H₂). It is completely stable to the mild bases used for ester saponification and the strong acids used for tBu removal.
-
C-α-Methyl Ester (OMe): Removable via mild alkaline hydrolysis (saponification with LiOH). It is stable to hydrogenolysis and acidolysis.
-
Side-Chain tert-Butyl (tBu): Removable via strong acidolysis (TFA/scavengers). It is perfectly stable to both hydrogenolysis and saponification, protecting the phenolic -OH until the final global deprotection step.
Caption: Orthogonal deprotection pathways for Z-Tyr(tBu)-OMe demonstrating absolute chemoselectivity.
Experimental Protocols & Self-Validating Workflows
The following protocols detail the C-terminal elongation strategy: deprotecting the N-terminus of Z-Tyr(tBu)-OMe and coupling it to a new Z-protected amino acid.
Protocol A: Catalytic Hydrogenolysis to H-Tyr(tBu)-OMe
Objective: Selective removal of the Z-group to generate a free amine for subsequent coupling.
Reagents:
-
Z-Tyr(tBu)-OMe (1.0 eq, 10 mmol, 385.45 g/mol )
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Methanol (MeOH), HPLC grade (50 mL)
-
Hydrogen gas (H₂) via balloon or Parr shaker
Step-by-Step Methodology:
-
Preparation: Dissolve Z-Tyr(tBu)-OMe in 50 mL of MeOH in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere to prevent auto-ignition of the catalyst.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously at room temperature under an H₂ balloon for 2-4 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (UV active, Ninhydrin negative) should disappear. The product will be UV active (due to the phenol ring) and Ninhydrin positive (turns purple/blue upon heating), confirming the presence of the free primary amine.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield H-Tyr(tBu)-OMe as a pale oil or solid. Use immediately in the next coupling step to prevent degradation or diketopiperazine formation.
Protocol B: Liquid-Phase Coupling via EDC/HOBt
Objective: Amide bond formation between a Z-protected amino acid (Z-Xaa-OH) and H-Tyr(tBu)-OMe.
Causality of Reagent Choice: In LPPS, the choice of coupling reagent is critical. While DCC is historically common, it generates dicyclohexylurea (DCU), which is notoriously difficult to filter out completely. EDC·HCl is utilized here because its byproduct, an ethyl-dimethylaminopropyl urea derivative, is highly water-soluble and effortlessly removed during standard aqueous extraction [4]. HOBt is added to form a highly reactive OBt-active ester, which accelerates the reaction and suppresses racemization of the C-terminal chiral center [5].
Reagents:
-
H-Tyr(tBu)-OMe (1.0 eq, 10 mmol)
-
Z-Xaa-OH (e.g., Z-Ala-OH) (1.05 eq, 10.5 mmol)
-
EDC·HCl (1.2 eq, 12 mmol)
-
HOBt (1.2 eq, 12 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (50 mL)
Step-by-Step Methodology:
-
Activation: Dissolve Z-Xaa-OH and HOBt in 30 mL of DCM. Cool the mixture to 0°C in an ice bath. Add EDC·HCl and stir for 15 minutes to allow the formation of the OBt-active ester.
-
Coupling: Dissolve H-Tyr(tBu)-OMe in 20 mL of DCM and add it dropwise to the activated acid mixture.
-
Base Addition: Add DIPEA dropwise to maintain a slightly basic pH (approx. 8), neutralizing the HCl salt of EDC and driving the nucleophilic attack.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 2 (LC-MS & TLC): Perform a Ninhydrin test on a TLC spot of the reaction mixture. A negative (colorless/yellow) result indicates complete consumption of the free amine. LC-MS should confirm the target mass of the dipeptide [M+H]+.
-
Aqueous Workup (Self-Purifying System):
-
Dilute the mixture with additional DCM (50 mL).
-
Wash with 5% aqueous KHSO₄ (3 x 50 mL) to remove unreacted amines and the water-soluble EDC urea byproduct.
-
Wash with 5% aqueous NaHCO₃ (3 x 50 mL) to remove unreacted carboxylic acids and HOBt.
-
Wash with Brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Z-Xaa-Tyr(tBu)-OMe dipeptide.
-
Caption: EDC/HOBt mediated peptide coupling mechanism demonstrating the generation of the water-soluble urea.
Data Presentation & Reagent Selection
To optimize LPPS workflows, it is critical to select the correct coupling reagents and understand the precise cleavage conditions for the orthogonal protecting groups.
Table 1: Orthogonal Protection Strategy for Z-Tyr(tBu)-OMe
| Protecting Group | Location | Cleavage Reagent | Byproducts | Stability Profile |
| Z (Cbz) | N-α | H₂, Pd/C (Methanol) | Toluene, CO₂ | Stable to TFA, LiOH, Piperidine |
| tBu | Side-chain (Phenol) | 95% TFA / 5% Scavengers | Isobutylene | Stable to H₂, LiOH, Piperidine |
| OMe | C-α | LiOH (THF/H₂O) | Methanol | Stable to H₂, TFA |
Table 2: Comparison of Coupling Reagents in LPPS
| Coupling Reagent | Additive | Reaction Time | Byproduct Solubility | LPPS Suitability | Key Advantage |
| DCC | HOBt | 2 - 4 hrs | Highly Insoluble (DCU) | Low (Requires filtration) | Cost-effective |
| EDC·HCl | HOBt | 12 - 24 hrs | Highly Water-Soluble | High (Aqueous wash) | Simplifies workup [4] |
| HATU | DIPEA | 1 - 2 hrs | Water-Soluble | Medium-High | Best for sterically hindered amino acids |
| T3P® | DIPEA | < 1 hr | Water-Soluble | High | Low toxicity, high atom economy [5] |
References
-
PubChem. "Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804". National Center for Biotechnology Information. URL: [Link]
-
Bodanszky, M. "Principles of Peptide Synthesis" (2nd Edition). Springer-Verlag, 1993. URL: [Link]
-
MDPI. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)". Molecules, 2023. URL: [Link]
Application Note: Selective Catalytic Hydrogenolysis of Z-TYR(TBU)-OME
Executive Summary
This application note details the protocol for the chemoselective removal of the Benzyloxycarbonyl (Z or Cbz) protecting group from Z-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester) to yield H-Tyr(tBu)-OMe .
The critical challenge in this transformation is the orthogonality of protecting groups . The protocol must cleave the Z-group via hydrogenolysis without affecting the acid-labile tert-butyl ether (tBu) on the tyrosine side chain or the base-labile methyl ester (OMe) at the C-terminus. This guide provides a validated, self-consistent methodology using Palladium on Carbon (Pd/C) under neutral conditions to ensure >98% yield and preservation of side-chain integrity.
Strategic Analysis: Chemo-Selectivity & Orthogonality
In peptide synthesis, the Z group is orthogonal to tBu and OMe groups under specific conditions. Understanding the stability matrix is vital for experimental design:
| Functional Group | Structure | Labile Condition | Stability in this Protocol |
| Z (Cbz) | Carbamate | Cleaved | |
| tBu (Ether) | Ether | Strong Acid (TFA, HBr) | Stable (under neutral conditions) |
| OMe | Ester | Base (Saponification) | Stable |
The Risk of Acid: While many hydrogenolysis protocols typically include dilute HCl to trap the resulting amine as a salt (preventing catalyst poisoning), this must be avoided here . The tBu ether is sensitive to acidic conditions.[1][2] Even minor acidification can lead to partial cleavage of the tBu group, yielding H-Tyr-OMe as a major impurity. Therefore, this protocol utilizes neutral methanol .
Materials & Equipment
Reagents
-
Substrate: Z-Tyr(tBu)-OMe (High purity >98%).
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is preferred to minimize pyrophoric risk.
-
Solvent: Methanol (MeOH), anhydrous, HPLC grade.
-
Hydrogen Source: Hydrogen gas (
) balloon or hydrogenator. -
Purge Gas: Nitrogen (
) or Argon (Ar).
Equipment
-
Round-bottom flask (RBF) with 24/40 joint.
-
Rubber septum and copper wire (or Keck clip).
-
Balloon assembly (double-balloon technique recommended for safety).
-
Celite® 545 filter aid.
-
Sintered glass funnel or Büchner funnel.
Detailed Experimental Protocol
Phase 1: Inert Setup & Catalyst Loading
Rationale: Pd/C is pyrophoric when dry. Handling it under an inert blanket and keeping it wet is a critical safety control.
-
Weighing: Weigh Z-Tyr(tBu)-OMe (1.0 equiv) and transfer to the RBF.
-
Solvation: Dissolve the substrate in Methanol (concentration ~0.1 M). Example: 1g substrate in 20-25 mL MeOH.
-
Inerting: Flush the vessel with
for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate mass).
-
Note: If using dry Pd/C, add a small amount of toluene or water first to wet it before adding the methanol solution to prevent ignition.
-
Phase 2: Hydrogenolysis
Rationale: The reaction is zero-order with respect to hydrogen pressure in this range; a simple balloon provides sufficient chemical potential.
-
Purge Cycle: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate the headspace (carefully, do not boil solvent), then refill with
from the balloon. Repeat this Vacuum/Fill cycle 3 times . -
Reaction: Leave the vessel under
atmosphere (balloon pressure) with vigorous stirring.-
Stirring Speed: High agitation is required to overcome gas-liquid mass transfer limitations.
-
-
Duration: Reaction typically completes in 1 to 3 hours at Room Temperature (20-25°C).
Phase 3: Monitoring (IPC)
Rationale: Visual confirmation of Z-removal is essential before stopping.
-
TLC Method:
-
Mobile Phase: Ethyl Acetate/Hexane (1:1) or DCM/MeOH (9:1).
-
Visualization: UV (254 nm) and Ninhydrin stain.
-
Result: The starting material (Z-protected) is UV active but Ninhydrin negative. The product (Free amine) is Ninhydrin positive (purple/red spot) and has a lower
value due to increased polarity.
-
Phase 4: Workup & Isolation
Rationale: Removing Pd/C requires tight filtration to prevent metal contamination in downstream steps.
-
Degassing: Remove the
balloon and flush the system with for 5 minutes. -
Filtration: Prepare a Celite® pad (approx 2 cm thick) in a sintered glass funnel. Wet the pad with MeOH.
-
Passage: Filter the reaction mixture through the Celite pad. Do not let the pad run dry if reusing the catalyst (though single-use is recommended for pharma-grade purity).
-
Washing: Wash the filter cake with 2 volumes of fresh MeOH to recover entrained product.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at < 40°C.
-
Caution: Do not heat excessively. Free amino esters can undergo intermolecular dimerization (though slow) or oxidation.
-
Mechanism & Workflow Visualization
The following diagrams illustrate the chemical transformation and the operational workflow.
Diagram 1: Experimental Workflow (DOT)
Caption: Operational workflow for the neutral hydrogenolysis of Z-Tyr(tBu)-OMe.
Diagram 2: Reaction Mechanism
Caption: Mechanistic pathway showing the cleavage of the benzyloxycarbonyl group followed by spontaneous decarboxylation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Reaction | Catalyst poisoning or poor gas transfer. | Increase stirring speed (critical). Add fresh catalyst (5 wt%). Ensure |
| Loss of tBu Group | Acidity in solvent or catalyst.[1][2] | Ensure MeOH is neutral. Do not add HCl or acetic acid. Use fresh, neutral MeOH. |
| Diketopiperazine (DKP) | Free amine left in solution too long. | Evaporate solvent immediately after filtration. Store product at -20°C or convert to salt immediately if not using downstream. |
| Fire/Spark | Dry Pd/C handling. | Always keep Pd/C wet (50% water). Flush system with inert gas before introducing |
Storage and Stability
The product, H-Tyr(tBu)-OMe , is a free amine.
-
Short Term: Stable in DCM or MeOH solution at 4°C for 24 hours.
-
Long Term: Should be stored as a solid at -20°C under Argon.
-
Salt Formation: If long-term stability is required, convert to the Hydrochloride salt by treating with 1.0 equiv of HCl in Dioxane/Ether after isolation (not during hydrogenation to protect the tBu group).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on Z-group removal and tBu stability).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of peptide protecting group orthogonality).
-
Felix, A. M., et al. (1978). "Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation." The Journal of Organic Chemistry, 43(21), 4194-4196. (Alternative hydrogen transfer methods).
-
BenchChem Technical Guides. "t-Butyl Ester Protecting Group Chemistry." (Confirmation of tBu stability profiles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptidechemistry.org [peptidechemistry.org]
Saponification of Z-TYR(TBU)-OME to Z-Tyr(tBu)-OH
Application Note: AN-PEP-2026-03 Protocol for the Selective Saponification of Z-Tyr(tBu)-OMe to Z-Tyr(tBu)-OH
Abstract & Introduction
In the synthesis of complex pharmaceutical peptides, the orthogonal protection of amino acid side chains is critical. The Z (Benzyloxycarbonyl) group is often employed for N-terminal protection due to its stability against the acidic conditions used to remove Boc groups and its cleavage via hydrogenolysis, which preserves acid-labile side chains.
This Application Note details the selective saponification (hydrolysis) of the methyl ester Z-Tyr(tBu)-OMe to the free carboxylic acid Z-Tyr(tBu)-OH .
Key Challenges addressed in this protocol:
-
Selectivity: Hydrolyzing the methyl ester without affecting the acid-labile tert-butyl (tBu) ether on the Tyrosine side chain.
-
Racemization Control: Preventing the conversion of the L-isomer to the D-isomer, a common risk during base-mediated ester hydrolysis.
-
Solubility: Managing the hydrophobicity of the fully protected Z-Tyr(tBu)-OMe starting material.
Chemical Mechanism & Strategy
The transformation relies on a base-mediated nucleophilic acyl substitution. The choice of base and solvent system is engineered to maximize solubility while minimizing the basicity experienced by the
Reaction Scheme:
Mechanistic Pathway (Visualized)
Figure 1: Mechanistic flow of the saponification process. Note the critical acidification step to recover the free acid.
Experimental Protocol
Reagents & Materials:
-
Starting Material: Z-Tyr(tBu)-OMe (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 – 2.0 equiv)
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Distilled Water.
-
Quenching Acid: 1M Citric Acid (aq) or 10% KHSO₄. (Avoid HCl to protect tBu group) .
-
Extraction Solvent: Ethyl Acetate (EtOAc).
Step-by-Step Procedure
Step 1: Solubilization Dissolve Z-Tyr(tBu)-OMe in a solvent mixture of THF:MeOH:Water (3:1:1) .
-
Rationale: The Z-group and tBu-group make the molecule lipophilic. THF ensures complete dissolution, while MeOH/Water supports the inorganic base. A concentration of 0.1 M to 0.2 M is recommended.
Step 2: Saponification Cool the solution to 0°C (ice bath). Add LiOH·H₂O (1.5 equiv) dissolved in a minimal amount of water dropwise.
-
Critical Control: Maintain 0°C initially to suppress racemization. Allow to warm to Room Temperature (RT) only if reaction is sluggish after 1 hour.
-
Monitoring: Monitor by TLC (SiO₂, EtOAc/Hexane 1:1) or HPLC. The starting material (Rf ~0.6) should disappear, and the product (Rf < 0.1, streaks) will form.
Step 3: Quenching & Workup (The "Safe-Acid" Method) Once complete (typically 2–4 hours), evaporate the bulk of the THF/MeOH under reduced pressure (Rotavap, <40°C). Dilute the remaining aqueous residue with water. Wash this aqueous phase once with Diethyl Ether (removes unreacted non-polar impurities). Acidify the aqueous phase to pH ~3.0 using 1M Citric Acid .
-
Warning: Do not use concentrated HCl. A pH < 1.0 can cleave the acid-labile t-butyl ether, yielding Z-Tyr-OH (deprotected side chain).
Step 4: Extraction & Isolation Extract the cloudy acidic aqueous layer with EtOAc (3 x volumes). Combine organic layers and wash with Brine (Sat. NaCl). Dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield Z-Tyr(tBu)-OH as a white foam or solid.[1]
Process Workflow & Decision Logic
Figure 2: Operational workflow for the saponification and isolation.
Critical Parameters & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Base Choice | LiOH over NaOH | Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This often accelerates hydrolysis while being milder than NaOH, reducing racemization risk [1]. |
| Acidification | Citric Acid (pH 3) | Strong mineral acids (HCl, pH 1) pose a high risk of cleaving the t-butyl ether (tBu) via an SN1 mechanism [2]. |
| Temperature | 0°C to 20°C | Higher temperatures (>40°C) increase the kinetic rate of proton abstraction at the |
| Solvent Ratio | THF/MeOH/H2O | Pure methanol often fails to dissolve Z-protected esters. THF is required for solubility. |
Quality Control (QC) Criteria
To validate the integrity of the product Z-Tyr(tBu)-OH:
-
H-NMR (DMSO-d6):
-
Confirm presence of tBu singlet (~1.2 ppm, 9H).
-
Confirm presence of Z-group aromatics (7.3 ppm, 5H) and benzylic protons (5.0 ppm, 2H).
-
Confirm absence of Methyl Ester singlet (~3.6 ppm).
-
-
Mass Spectrometry (ESI):
-
Target Mass: [M+H]⁺ or [M+Na]⁺ consistent with carboxylic acid.
-
-
Chiral HPLC:
-
Use a Chiralpak AD-H or OD-H column to verify Enantiomeric Excess (ee) > 99%.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of tBu ethers and Z-groups).
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Discusses racemization mechanisms during saponification).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on orthogonality).
-
Fmoc-Tyr(tBu)-OH Synthesis Protocols. (Standard industrial protocols for Tyr(tBu) derivatives).
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization of Z-TYR(TBU)-OME
Product: Z-Tyr(tBu)-OMe (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester) CAS: 5068-29-1 Application: Peptide Synthesis, Biological Assays, Hydrophobic Ligand Studies[1][2][3]
Diagnostic: Why is this molecule insoluble?
Before attempting solubilization, it is critical to understand the structural barriers.[3] Z-Tyr(tBu)-OMe is designed for organic synthesis , not aqueous stability.[2][3] It is a "fully protected" amino acid, meaning every polarity-inducing group has been capped with a lipophilic moiety.[2][3]
-
N-Terminus (Z/Cbz group): Aromatic, highly hydrophobic.[2][3]
-
Side Chain (tBu group): Bulky aliphatic ether, blocks the tyrosine hydroxyl (phenol), removing hydrogen bonding capability.[3]
-
C-Terminus (OMe group): Methyl ester, removes the ionizable carboxylic acid.[2][3]
The Consequence: This molecule has zero ionizable groups at physiological pH (7.4).[2] It acts as a "grease ball" and will not dissolve in water, PBS, or TRIS buffers alone.[3] You must use a co-solvent or carrier system.[2][3][4]
Visualizing the Hydrophobicity (Logic Map)
Figure 1: Structural breakdown of Z-Tyr(tBu)-OMe showing why aqueous solubility fails.[2][3] The molecule lacks polar "handles" for water to grab onto.
Protocol A: The "Solvent Shift" Method (Standard)[2]
This is the most common method for biological assays. It involves dissolving the compound in a water-miscible organic solvent (DMSO) and diluting it into the buffer.[2]
Applicability: Cell-free assays, enzymatic assays, and robust cell lines.[3]
Step-by-Step Workflow
-
Prepare Stock: Dissolve Z-Tyr(tBu)-OMe in 100% anhydrous DMSO (Dimethyl sulfoxide).
-
Calculate Limits: Determine the maximum DMSO tolerance of your assay (see Table 1).
-
The "Dropwise" Dilution (Critical Step):
Table 1: DMSO Tolerance Guide
| System | Max DMSO % (v/v) | Notes |
| Enzymatic Assay | 1% - 5% | Check enzyme stability; many tolerate up to 5%.[2][3] |
| Robust Cell Lines | 0.5% - 1% | HeLa, HEK293 often tolerate 0.5% well [1].[2][3] |
| Sensitive Cells | < 0.1% | Primary neurons, stem cells require <0.1% [2].[3] |
| In Vivo (Mice) | < 10% | Requires slow infusion or specific vehicles (PEG400).[2] |
Protocol B: Cyclodextrin Encapsulation (Advanced)
If your cells are sensitive to DMSO, or if the compound precipitates even at 1% DMSO, you must use a carrier.[3] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for solubilizing hydrophobic amino acids without toxicity.[2][3]
Applicability: Sensitive cell culture, animal injections.[3]
Theory
The cyclodextrin forms a "doughnut" shape.[] The hydrophobic Z-Tyr(tBu)-OMe sits inside the doughnut hole, while the hydrophilic exterior interacts with water.[2]
Workflow
-
Prepare Vehicle: Dissolve HP-β-CD in water/buffer to create a 20% (w/v) solution.[2][3] Filter sterilize (0.22 µm).
-
Solubilize Compound:
-
Validation: The solution should be crystal clear. If cloudy, centrifuge at 10,000 x g. If a pellet forms, encapsulation failed (concentration too high).[2][3]
Decision Tree: Choosing Your Method
Use this logic flow to determine the safest protocol for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Cloudy/Milky Solution | Precipitation. The compound has crashed out of solution (Tyndall effect).[2][3] | Do not use. The concentration is false. Reduce final concentration or switch to Method B (Cyclodextrins). |
| Loss of Activity over time | Hydrolysis. The methyl ester (OMe) is unstable at high pH.[2] | Ensure buffer pH is < 7.[2]5. Avoid carbonate buffers (pH 9+).[2][3] Store stocks in 100% DMSO at -20°C. |
| Cell Death (Control wells) | Vehicle Toxicity. The DMSO concentration is too high for your specific cell line.[2] | Perform a "Vehicle Only" control.[2] If toxic, switch to <0.1% DMSO or use Cyclodextrins [2].[3] |
Frequently Asked Questions
Q: Can I use acidic buffer to dissolve it? A: No. While removing the tBu group requires strong acid (TFA), the molecule itself is not basic (the amine is capped with Z). Adding mild acid won't help solubility because there is no free amine to protonate.[2]
Q: Is the Z-group stable in cell culture? A: Yes. The Benzyloxycarbonyl (Z) group is generally stable against cellular peptidases and physiological pH.[2] It requires catalytic hydrogenation or strong acid (HBr) to remove [3].[2]
Q: Can I sonicate the solution? A: Yes, sonication is highly recommended to disperse the compound, especially when using Cyclodextrins.[3] However, avoid excessive heat which might degrade the ester linkage.[3]
Q: My stock solution in DMSO froze in the fridge. Is it ruined? A: No. Pure DMSO freezes at 19°C (room temp).[2] Thaw it completely at 37°C and vortex vigorously before use to ensure homogeneity.
References
-
Galvao, J. et al. (2014).[2][3] "Unexpected low-dose toxicity of the universal solvent DMSO."[2] Archives of Toxicology. Link
-
Timm, M. et al. (2013).[2][3] "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology. Link
-
Wuts, P.G.M.[3][6] & Greene, T.W. (2006).[2][3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2][3][6] (Standard reference for Z/tBu stability).
-
Loftsson, T. & Brewster, M.E. (2010).[3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
Sources
Preventing racemization during Z-TYR(TBU)-OME hydrolysis
Senior Application Scientist Desk Subject: Preventing Racemization and Side Reactions during Z-Tyr(tBu)-OMe Saponification
Executive Summary & Chemical Logic
You are likely attempting to synthesize Z-Tyr(tBu)-OH from its methyl ester precursor. This transformation requires the cleavage of the C-terminal methyl ester (OMe) while leaving two other sensitive groups intact: the N-terminal Benzyloxycarbonyl (Z) group and the Tyrosine phenolic tert-butyl ether (tBu) .
The Central Conflict:
Hydrolysis requires a base (hydroxide) to attack the ester carbonyl.[1][2] However, that same base can abstract the acidic
This guide provides a self-validating troubleshooting framework to navigate this narrow window of reactivity.
Troubleshooting Guide (Q&A)
Issue 1: "My HPLC shows a drop in enantiomeric excess (ee) after hydrolysis."
Diagnosis: Racemization via Enolization.
Root Cause: The reaction conditions were too basic or the temperature was too high, allowing the base to abstract the
-
Switch Base: If using NaOH or KOH, switch to Lithium Hydroxide (LiOH) . Lithium coordinates less aggressively to the carbonyl oxygen than Sodium or Potassium, slightly reducing the acidity of the
-proton. -
Temperature Control: Perform the reaction strictly at 0°C . Racemization has a higher activation energy than hydrolysis; keeping it cold favors the kinetic hydrolysis product over the thermodynamic racemate.
-
Solvent System: Ensure your solvent (usually THF/Water) is homogenous. Phase transfer issues can lead to local "hotspots" of high base concentration.
Issue 2: "I lost the tert-butyl (tBu) protecting group."
Diagnosis: Acid-Catalyzed Ether Cleavage. Root Cause: The tBu ether is extremely stable to base (saponification) but highly labile to acid. The loss likely occurred during the workup/quenching step, not the reaction itself. Technical Insight: If you acidify the aqueous layer to pH 1-2 to extract the product, you risk cleaving the tBu ether. Solution:
-
Controlled Acidification: Quench the reaction carefully with 1M citric acid or KHSO₄ only to pH 3-4 , not lower. The carboxylic acid (Z-Tyr(tBu)-OH) will extract into organic solvent (EtOAc) at pH 3-4 efficiently. Avoid HCl.
Issue 3: "The reaction is incomplete after 4 hours at 0°C."
Diagnosis: Steric Bulk/Solubility Issues. Root Cause: The Z group and tBu group add significant lipophilicity and steric bulk, potentially preventing the hydroxide ion from accessing the ester carbonyl in a water-heavy environment. Technical Insight: Hydrolysis is a biphasic interface problem. Solution:
-
Solvent Optimization: Increase the ratio of THF or add Methanol to solubilize the starting material. A THF:MeOH:H₂O (3:1:1) system often solves solubility issues while maintaining enough water for the hydrolysis.
Mechanistic Visualization
The following diagram illustrates the competing pathways: the desired hydrolysis versus the unwanted racemization via enolization.
Caption: Kinetic competition between nucleophilic attack (Hydrolysis) and proton abstraction (Racemization).
Validated Experimental Protocols
Method A: Chemical Hydrolysis (Standard)
Best for: Standard synthesis where slight ee erosion (<1%) is acceptable.
| Parameter | Specification |
| Substrate | Z-Tyr(tBu)-OMe (1.0 equiv) |
| Base | LiOH·H₂O (1.5 - 2.0 equiv) |
| Solvent | THF : Water (3:1 v/v) |
| Temperature | 0°C (Ice bath) |
| Time | 1 - 3 Hours (Monitor by TLC) |
Step-by-Step:
-
Dissolve Z-Tyr(tBu)-OMe in THF. Cool to 0°C.[3]
-
Dissolve LiOH·H₂O in water. Add dropwise to the THF solution over 10 minutes.
-
Stir at 0°C. Monitor via TLC (or HPLC) every 30 minutes.
-
Critical Endpoint: Stop immediately upon disappearance of starting material.
-
Workup: Evaporate THF in vacuo at <30°C. Dilute remaining aqueous residue with water. Wash with Ether (removes unreacted ester).
-
Acidification: Layer with Ethyl Acetate. Add 1M Citric Acid dropwise with vigorous stirring until aqueous pH reaches 3-4.
-
Separate layers. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Method B: Enzymatic Hydrolysis (High Precision)
Best for: GMP runs or when strict >99.5% ee is required.
Enzymes function at neutral pH and ambient temperature, completely eliminating the risk of base-catalyzed enolization.
| Parameter | Specification |
| Enzyme | Lipase from Candida antarctica (CAL-B) or Pig Liver Esterase (PLE) |
| Solvent | Phosphate Buffer (pH 7.0) : Acetone (4:1) |
| Temperature | 25°C - 30°C |
Step-by-Step:
-
Suspend Z-Tyr(tBu)-OMe in Phosphate Buffer (pH 7) containing 20% Acetone (to aid solubility).
-
Add immobilized CAL-B (approx. 50% w/w relative to substrate).
-
Stir gently at room temperature.
-
Maintain pH 7.0 by automatic titration with dilute NaOH (or manual addition) as the acid is produced.
-
Filter off the enzyme beads (reusable).
-
Acidify filtrate to pH 3-4 and extract with Ethyl Acetate.
Workflow Logic Diagram
Caption: Decision matrix and critical control points for hydrolysis.
References
-
Determination of Racemization Mechanisms : Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. Note: Definitive text on oxazolone vs. direct enolization mechanisms in Z-protected amino acids.
-
Lithium Hydroxide in Ester Hydrolysis : Master Organic Chemistry. (2022).[4] Basic Hydrolysis of Esters - Saponification. Note: details the mechanistic preference for LiOH in sensitive ester cleavage.
-
Enzymatic Hydrolysis Protocols : Bornscheuer, U. T., & Kazlauskas, R. J. (2006).[5] Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Note: Standard reference for CAL-B and PLE usage in amino acid ester hydrolysis.
-
Stability of tert-Butyl Ethers : Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis.[7][8][9][10] Wiley-Interscience. Note: Confirms tBu stability in base vs. lability in acid (pH < 1). [6]
Sources
- 1. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. Saponification - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. kurabiotech.com [kurabiotech.com]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. total-synthesis.com [total-synthesis.com]
- 10. peptide.com [peptide.com]
Incomplete Z-deprotection of Z-TYR(TBU)-OME troubleshooting
Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in solution-phase peptide synthesis: the incomplete removal of the benzyloxycarbonyl (Z or Cbz) protecting group from orthogonally protected amino acids like Z-Tyr(tBu)-OMe .
When working with Z-Tyr(tBu)-OMe, your synthetic goal is to liberate the N-terminal amine while strictly preserving the acid-sensitive tert-butyl (tBu) ether on the tyrosine side chain and the base-sensitive methyl ester (OMe) at the C-terminus. This guide will walk you through the causality of deprotection failures, diagnostic workflows, and self-validating experimental protocols to achieve quantitative conversion.
Diagnostic Workflow for Incomplete Hydrogenation
Before altering your chemistry, it is critical to identify whether the failure stems from physical parameters (mass transfer/solubility) or chemical inhibition (catalyst poisoning). Follow the logic tree below to diagnose your specific issue.
Troubleshooting workflow for resolving incomplete Z-deprotection of Z-Tyr(tBu)-OMe.
Frequently Asked Questions (Mechanisms & Causality)
Q1: My Z-deprotection stalls at 50% conversion despite adding fresh Pd/C. Why is this happening? A1: This is a classic hallmark of catalyst poisoning . Palladium catalysts are highly susceptible to deactivation by sulfur compounds, free amines, or halide impurities carried over from previous synthetic steps[1]. These poisons possess lone pairs that irreversibly bind to the active Pd sites with a higher affinity than hydrogen gas, physically blocking the catalytic cycle[2]. If your reaction stalls completely, simply adding more catalyst will not overcome a high concentration of poisons in the solvent.
Q2: Can I use strong acids like HBr/AcOH to force the removal of the Z-group? A2: Absolutely not. While HBr in acetic acid is a traditional method for Z-group cleavage[3], your specific substrate, Z-Tyr(tBu)-OMe, contains a tert-butyl (tBu) ether. The tBu group is highly acid-sensitive and is typically cleaved by Trifluoroacetic acid (TFA) or HBr[4]. Using strong acids will result in the concurrent loss of the tBu group, destroying your orthogonal protection strategy. Catalytic hydrogenolysis is mandatory here because it selectively cleaves the benzyl-oxygen bond of the Z-group under neutral conditions[5].
Q3: How does my choice of solvent dictate the success of the hydrogenation? A3: Solvent choice governs two critical factors: substrate solubility and hydrogen gas solubility. Methanol (MeOH) is the industry standard because it dissolves H₂ gas efficiently and stabilizes the polar free amine product[6][7]. However, fully protected peptides can sometimes aggregate or precipitate in pure MeOH. If the substrate falls out of solution, the Z-group becomes sterically inaccessible to the heterogeneous Pd/C surface. Switching to a co-solvent system like EtOAc/MeOH (1:1) or THF/MeOH disrupts intermolecular hydrogen bonding, keeping the substrate dissolved and exposing the Z-group to the catalyst[8].
Quantitative Troubleshooting Matrix
The table below summarizes the causality behind various reaction conditions and their typical impact on the yield and purity of H-Tyr(tBu)-OMe.
| Troubleshooting Parameter | Condition Tested | Typical Conversion (%) | Purity (HPLC %) | Causality / Mechanistic Note |
| Baseline (Poor) | MeOH, 1 atm H₂, 400 rpm | 40 - 60% | > 95% | Low stirring rate creates a gas-liquid mass transfer barrier; H₂ cannot reach the Pd surface fast enough. |
| Optimized Mass Transfer | MeOH, 1 atm H₂, 1000 rpm | > 98% | > 98% | High shear forces efficiently dissolve H₂ into the liquid phase, driving the reaction forward. |
| Poor Solubility | Pure EtOAc, 1 atm H₂ | 30 - 50% | > 90% | Substrate aggregates; the Z-group is sterically shielded from the heterogeneous catalyst. |
| Optimized Solvent | EtOAc/MeOH (1:1) | > 95% | > 95% | Balances non-polar solubility (EtOAc) with polar product stabilization and H₂ solubility (MeOH)[8]. |
| Poisoned Catalyst | MeOH, 1 atm H₂, Trace Thiols | < 10% | N/A | Active Pd sites are irreversibly blocked by strongly coordinating impurities[2]. |
| Transfer Hydrogenation | MeOH, NH₄HCO₂ (5 eq), Pd/C | > 99% | > 98% | Bypasses H₂ gas limitations; rapid generation of active H* on the Pd surface overcomes mild poisoning[3][6]. |
Self-Validating Experimental Protocols
If standard hydrogenation is failing, implement one of the following optimized protocols. Both methods are designed to be self-validating, meaning you can visually and analytically confirm success at specific checkpoints.
Protocol A: High-Shear Catalytic Hydrogenation (Overcoming Mass Transfer)
Use this protocol if you suspect your issue is related to poor hydrogen solubility or inadequate stirring.
-
Preparation: Dissolve 1.0 mmol of Z-Tyr(tBu)-OMe in 10 mL of anhydrous Methanol. Self-Validation: If the solution is cloudy, add Ethyl Acetate dropwise until it becomes completely clear.
-
Inerting: Purge the reaction flask with Argon for 5 minutes. (Safety Note: Dry Pd/C can ignite methanol vapors in the presence of oxygen).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate mass).
-
Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas using a balloon. Repeat this cycle three times.
-
High-Shear Stirring: Stir the suspension vigorously at ≥ 1000 rpm at room temperature. The high vortex is mandatory to break the H₂ gas into microbubbles, maximizing the gas-liquid interface.
-
Monitoring: After 2 hours, sample the reaction. Self-Validation: Spot on a TLC plate (Hexane/EtOAc 1:1). The starting material (UV-active at 254 nm) should disappear. Spray with Ninhydrin and heat; a bright purple spot at the baseline confirms the presence of the liberated primary amine.
-
Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with 20 mL of Methanol. Concentrate the filtrate under reduced pressure to yield the free amine, H-Tyr(tBu)-OMe.
Protocol B: Catalytic Transfer Hydrogenation (Overcoming Catalyst Poisoning)
If Protocol A fails, your catalyst is likely being poisoned by trace impurities. Catalytic Transfer Hydrogenation (CTH) using ammonium formate is a highly robust alternative that rapidly generates active hydrogen species directly on the catalyst surface, often overpowering mild poisons[3][6].
-
Preparation: Dissolve 1.0 mmol of Z-Tyr(tBu)-OMe in 10 mL of Methanol.
-
Catalyst Addition: Add 10% Pd/C (10% w/w).
-
Hydrogen Donor: Add Ammonium formate (5.0 equivalents, 5.0 mmol) in one portion. Self-Validation: You will observe mild effervescence (gas evolution) as the formate decomposes into CO₂ and H₂ on the palladium surface.
-
Reaction: Stir the suspension at room temperature. The reaction is typically much faster than standard hydrogenation and should reach completion in 30 to 60 minutes.
-
Monitoring: Confirm complete consumption of the starting material via HPLC.
-
Workup: Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate to dryness.
-
Salt Removal: Partition the resulting residue between Ethyl Acetate (20 mL) and Water (10 mL). The water layer will extract the excess ammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield pure H-Tyr(tBu)-OMe.
References
-
Thieme Connect. "Protection of Functional Groups". Available at: [Link]
-
Wikipedia. "Benzyl chloroformate". Available at:[Link]
- Google Patents. "WO2017175233A1 - Process for large scale liquid phase synthesis of carbetocin and its novel intermediates".
-
Catalysts.com. "How to Prevent Catalyst Poisoning at the Industrial Scale". Available at:[Link]
-
RSC.org. "SUPPORTING INFORMATION". Available at: [Link]
-
Thieme Connect. "Aromatic Hydroxy Groups". Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2017175233A1 - Process for large scale liquid phase synthesis of carbetocin and its novel intermediates - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Z-TYR(TBU)-OME Saponification
Welcome to the technical support center for the saponification of N-α-Cbz-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tBu)-OMe). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this critical deprotection step. Here, we move beyond simple protocols to explain the why behind the how, providing you with the in-depth knowledge to troubleshoot and optimize your reaction for high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the saponification of Z-Tyr(tBu)-OMe.
Q1: Why is my yield of Z-Tyr(tBu)-OH consistently low?
Low yields can stem from several factors including incomplete reaction, product degradation, or loss during workup. The steric hindrance from the bulky tert-butyl group can slow down the hydrolysis.[1] Additionally, side reactions like cleavage of the protecting groups or racemization can reduce the yield of the desired product. A thorough analysis of reaction conditions—base, solvent, temperature, and time—is crucial.
Q2: Can the Z (Benzyloxycarbonyl) or tBu (tert-Butyl) protecting groups be cleaved during saponification?
While both groups are generally stable to the mild basic conditions used for saponification, prolonged exposure to strong bases or elevated temperatures can pose a risk. The Z-group is primarily sensitive to hydrogenolysis and strong acids, but can be cleaved under harsh basic conditions. The tert-butyl ether is acid-labile but generally stable to base.[2][3] However, any acidic conditions during workup must be carefully controlled to prevent its removal.[4]
Q3: What is the best base to use for this saponification?
Lithium hydroxide (LiOH) is often the preferred base for saponifying amino acid esters.[5][6][7] Its use in a mixed solvent system like THF/water or Dioxane/water often provides a good balance of reactivity and selectivity, minimizing side reactions such as racemization.[7][8] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be used, but may be more aggressive, potentially leading to increased side products.[5][9]
Q4: How do I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to clearly separate the starting methyl ester from the product carboxylic acid. The starting material (ester) will have a higher Rf value than the product (acid), which will appear as a more polar spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
The Saponification Pathway: Mechanism and Pitfalls
Understanding the reaction mechanism is key to effective troubleshooting. Saponification is a nucleophilic acyl substitution.[10][11]
Caption: General mechanism for the base-catalyzed hydrolysis (saponification) of an ester.
The reaction proceeds via a tetrahedral intermediate. The final, irreversible step is the deprotonation of the newly formed carboxylic acid by the expelled methoxide, which drives the reaction to completion.[10][11][12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the saponification of Z-Tyr(tBu)-OMe.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of starting material remaining after the expected reaction time, consider the following causes and solutions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Base | Saponification requires at least one equivalent of base. An excess is often used to ensure the reaction goes to completion, especially if the starting materials are not completely dry or if the solvent contains acidic impurities. | Use 1.5-3 equivalents of LiOH. Ensure accurate weighing and use freshly prepared solutions. |
| Poor Solubility | The substrate and the aqueous base must be in the same phase to react. If the ester is not sufficiently soluble in the reaction medium, the reaction rate will be very slow. | Use a co-solvent system like Tetrahydrofuran (THF)/water or Dioxane/water (e.g., in a 3:1 or 4:1 ratio) to ensure all reactants are dissolved.[7] |
| Low Temperature | The steric bulk of the tert-butyl group can make the ester less reactive, requiring more thermal energy to overcome the activation barrier. | If the reaction is slow at room temperature, consider gently heating the mixture to 40-50 °C. Monitor carefully for potential side reactions. |
| Short Reaction Time | Hindered esters can hydrolyze more slowly than simpler esters.[1] The reaction may simply need more time to reach completion. | Extend the reaction time. Monitor every few hours by TLC until no more starting material is observed. Reactions may take anywhere from 2 to 24 hours. |
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Impurities and Side Reactions
The appearance of unexpected spots on your TLC plate indicates side reactions are occurring.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Racemization | The α-proton of the amino acid is acidic and can be abstracted by the base, leading to a loss of stereochemical integrity. This is a known risk in the saponification of amino acid derivatives.[5][8][13][14] | Use milder conditions. LiOH is generally preferred over NaOH or KOH as it is less prone to causing racemization.[5][9] Avoid excessive heat and long reaction times. Perform the reaction at 0 °C or room temperature if possible. |
| Protecting Group Cleavage | t-Butyl group: While stable to base, it is highly sensitive to acid. Premature cleavage can occur if the workup is not handled correctly. Z-group: Can be labile to harsh basic conditions, especially at elevated temperatures. | Workup: During the acidification step of the workup, add the acid slowly at 0 °C and do not lower the pH more than necessary (pH ~3-4) to protonate the carboxylate.[15] Reaction: Avoid high temperatures (>50 °C) and prolonged reaction times to preserve the Z-group. |
Problem 3: Difficult Product Isolation and Workup
Even with a complete reaction, isolating the pure product can be challenging.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Emulsion Formation | The product, being a carboxylate salt before acidification, can act as a surfactant, leading to emulsions during the aqueous/organic extraction, making phase separation difficult. | After acidification, if emulsions form, add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, helping to break the emulsion. |
| Product Lost in Aqueous Layer | If the product is not fully protonated during acidification, it will remain as the more water-soluble carboxylate salt and will not be efficiently extracted into the organic layer. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 3-4) to fully protonate the carboxylic acid. Use a pH meter or pH paper for accuracy. Perform multiple extractions (e.g., 3x) with your organic solvent (e.g., ethyl acetate) to maximize recovery. |
Validated Experimental Protocol
This protocol has been optimized to maximize yield and minimize side reactions for the saponification of Z-Tyr(tBu)-OMe.
-
Dissolution: Dissolve Z-Tyr(tBu)-OMe (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (4:1 v/v). Ensure the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq.) in water dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 2-6 hours.
-
Quenching & Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Workup - Acidification: Dilute the remaining aqueous residue with water and cool to 0 °C. Acidify the solution to pH 3-4 by the slow, dropwise addition of 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Z-Tyr(tBu)-OH.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
References
-
Cantel, S., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. PubMed, 15(6), 613-625. [Link]
- Kessler, H. (1992). Process for the saponification of aminoacid-/peptide esters.
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(8), 1279-1283. [Link]
- Kessler, H. (1992). Process for the saponification of aminoacid-/peptide ester.
- Unknown Author. (2017). Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
-
PrepChem. (n.d.). Synthesis of 3.68 g of Z-Thr(tBu)-OH. PrepChem.com. [Link]
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
Carey, F. A. (n.d.). Saponification of Esters. McGraw Hill. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. OperaChem. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Miao, Z., & Cheng, Z. (2012). Peptide Synthesis. Bio-protocol, 2(19). [Link]
-
Gauthier, J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Cantel, S., et al. (2004). Saponification of esters of chiralα-amino acids anchored through their amine function on solid support. ResearchGate. [Link]
-
Antenucci, A., et al. (2022). De-esterification of amino acid esters. ResearchGate. [Link]
-
Schmidt, M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]
-
The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. [Link]
-
EBSCO. (n.d.). Saponification. EBSCO Connect. [Link]
-
Nishimura, O., & Fujino, M. (1991). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 39(8), 2143-2146. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Peptides. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Avoiding Tyrosine Ring Alkylation in Z-Tyr(tBu)-OMe
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for handling Z-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester). Our focus is on preventing the highly common and detrimental Friedel-Crafts alkylation of the tyrosine aromatic ring during deprotection workflows.
Mechanistic Causality: The Alkylation Problem
To successfully manipulate Z-Tyr(tBu)-OMe, one must understand the electronic environment of the tyrosine residue. The phenolic hydroxyl group acts as a strong electron-donating group (EDG), making the aromatic ring highly nucleophilic and susceptible to electrophilic aromatic substitution at the ortho positions[1].
During the removal of the tert-butyl (tBu) ether protecting group using strong acids like trifluoroacetic acid (TFA), highly reactive tert-butyl carbocations are generated[2]. If these electrophiles are not immediately quenched, they will attack the electron-rich tyrosine ring, permanently forming a 3-tert-butyltyrosine impurity[3]. A similar risk exists if the benzyloxycarbonyl (Z) group is removed via acidolysis, which generates reactive benzyl cations[1].
Mechanism of tert-butyl cation generation, competitive ring alkylation, and scavenger quenching.
Frequently Asked Questions (FAQs)
Q1: Why is the tyrosine ring specifically vulnerable to alkylation? A: The phenol ring of tyrosine is activated by its hydroxyl group, which pushes electron density into the ring. This makes the ortho positions highly nucleophilic. When the tBu or Z groups are cleaved under acidic conditions, they generate stable, highly reactive carbocations that readily undergo Friedel-Crafts alkylation with this activated ring[1].
Q2: How do scavengers prevent this side reaction? A: Scavengers are sacrificial molecules added to the cleavage cocktail that outcompete the tyrosine ring for the reactive carbocations[3]. They work via two primary mechanisms:
-
Hydride Donors (e.g., Triisopropylsilane - TIPS): Donate a hydride ion to the tert-butyl cation, reducing it to harmless isobutane gas[2].
-
Nucleophilic Traps (e.g., Ethanedithiol - EDT, Phenol, Water): Act as highly reactive nucleophiles that covalently bond with the carbocations, forming stable, easily separable byproducts[2].
Q3: Can I avoid benzyl cation formation when removing the Z group? A: Yes. While strong acids (like HBr/AcOH or HF) can cleave the Z group, they generate benzyl cations that lead to 3-benzyltyrosine[1]. To completely bypass this risk, the Z group should be removed via catalytic hydrogenolysis (H₂ with Pd/C catalyst). This reductive method cleaves the Z group cleanly as toluene and CO₂, generating zero carbocations[4].
Q4: How do I build a self-validating system to detect alkylation? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for validating your deprotection. A tert-butylation event will appear as a distinct mass shift of +56 Da relative to your target mass[2]. Benzylation appears as a +90 Da shift. If these masses are absent, your scavenger system is validated.
Troubleshooting & Quantitative Data
Use the following data table to diagnose and resolve impurities observed during the deprotection of Z-Tyr(tBu)-OMe.
| Analytical Observation (LC-MS) | Identified Impurity | Mechanistic Root Cause | Corrective Action / Protocol Adjustment |
| Target Mass + 56 Da | 3-tert-butyltyrosine | Incomplete quenching of tert-butyl cations during TFA cleavage. | Switch to TFA/TIPS/H₂O (95:2.5:2.5) cocktail; ensure fresh reagents. |
| Target Mass + 90 Da | 3-benzyltyrosine | Benzyl cation generation during acidic Z-group removal (e.g., HBr). | Replace acidolysis with catalytic hydrogenolysis (H₂, Pd/C). |
| Target Mass + 14 Da | Methyl ester retention | Incomplete saponification of the C-terminal -OMe group. | Optimize LiOH equivalents; ensure complete hydrolysis before acidic steps. |
Experimental Workflows & Protocols
To safely convert Z-Tyr(tBu)-OMe to H-Tyr-OH without ring alkylation, an orthogonal deprotection strategy must be employed.
Orthogonal deprotection workflow for Z-Tyr(tBu)-OMe to prevent cross-reactivity.
Protocol A: Safe Removal of the Z-Group (Catalytic Hydrogenolysis)
Causality: This method avoids the generation of benzyl cations entirely, eliminating the risk of 3-benzyltyrosine formation[4].
-
Preparation: Dissolve Z-Tyr(tBu)-OH (1.0 eq) in HPLC-grade Methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere to prevent ignition.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2-4 hours.
-
Validation: Monitor via TLC or LC-MS until the starting material is completely consumed.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH. Concentrate the filtrate under reduced pressure to yield H-Tyr(tBu)-OH.
Protocol B: Acidic Cleavage of the tBu Group with Scavengers
Causality: Using a highly optimized scavenger cocktail ensures that tert-butyl cations are intercepted by TIPS (hydride donor) and Water (nucleophile) faster than they can attack the tyrosine ring[2].
-
Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) . Note: Do not use old TFA, as it can contain degradation products that compromise the reaction.
-
Cleavage: Dissolve H-Tyr(tBu)-OH in the cleavage cocktail (approx. 10 mL per gram of substrate).
-
Incubation: Stir the mixture at room temperature for 1.5 to 2 hours.
-
Validation: Pull a 5 µL aliquot, dilute in acetonitrile/water, and analyze via LC-MS. Confirm the presence of the target mass and the strict absence of the +56 Da adduct[2].
-
Precipitation: Concentrate the reaction mixture under a stream of nitrogen to roughly 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected H-Tyr-OH.
-
Isolation: Centrifuge the precipitate, decant the ether, and wash the pellet twice more with cold ether to remove residual TFA and TIPS-adducts. Dry under vacuum.
References
-
BenchChem. Scavengers for Boc deprotection to prevent side reactions. Available at:[3]
-
Thieme-Connect. 2.6.4.2 Aromatic Hydroxy Groups. Available at:[1]
-
ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available at:[4]
-
BenchChem. Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis. Available at:[2]
Sources
Technical Support Center: Troubleshooting Z-TYR(TBU)-OME Precipitates
Product: Z-Tyr(tBu)-OMe (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester) CAS: 5068-29-1 Support Tier: Level 3 (Senior Application Scientist)
Core Analysis: Why is Precipitation Occurring?
Before troubleshooting, you must understand the physicochemical engine driving this behavior. Z-Tyr(tBu)-OMe is a fully protected amino acid derivative.
-
The Z (Cbz) Group: A carbamate protecting group that adds significant aromatic hydrophobicity.
-
The tBu Group: A bulky, lipophilic ether protecting the phenolic hydroxyl.
-
The OMe Group: A methyl ester protecting the C-terminus, removing the potential for zwitterionic charge.
The Result: This molecule is an "organic grease ball." It has zero ionizable protons in neutral media and exhibits negligible water solubility. If you are seeing precipitate, it is almost certainly due to the Hydrophobic Effect or Supersaturation in inadequate solvent systems.
Visualizing the Solubility Profile
The following diagram illustrates the chemical logic dictating the solubility behavior of Z-Tyr(tBu)-OMe.
Figure 1: Solubility Logic Map. The convergence of three hydrophobic protecting groups renders the molecule insoluble in aqueous media and highly soluble in halogenated organic solvents.
Troubleshooting Workflow
Use this decision matrix to identify the root cause of your precipitation.
Scenario A: "It won't dissolve initially."
| Variable | Diagnosis | Corrective Action |
| Solvent: Water/Buffer | Wrong Solvent. This molecule is water-insoluble. | Switch to DCM, EtOAc, or DMF. If aqueous buffer is required for a bio-assay, dissolve in DMSO first (stock), then dilute (keeping DMSO >5-10%). |
| Solvent: Methanol/Ethanol | Slow Kinetics. Crystalline lattice energy is high. | Sonicate at 30°C. If still solid, add 10% DCM to break the lattice. |
| Solvent: Ether/Hexane | Antisolvent Effect. These are used to crash peptides out. | Evaporate and switch to Ethyl Acetate or DCM. |
Scenario B: "It precipitated during a reaction."[2]
| Reaction Stage | Diagnosis | Corrective Action |
| Saponification (LiOH/NaOH) | Salt Formation. The Na+/Li+ salt of the free acid (Z-Tyr(tBu)-OH) may have low solubility in high-molarity base. | Add water or methanol to solubilize the salt. Note: The starting material (ester) is insoluble in water; the product (salt) is soluble. A solid disappearing indicates reaction progress. |
| Hydrogenation (H2/Pd-C) | Catalyst Poisoning or Product Crash. Removal of Z-group yields H-Tyr(tBu)-OMe. If solvent is non-polar, the free amine might aggregate. | Use MeOH or EtOAc for hydrogenation. Ensure CO2 is not forming insoluble carbamates (use soda lime trap). |
| Coupling | Concentration Limit. High concentration (>0.5M) in DCM can lead to gelation. | Dilute with DMF. |
Scenario C: "It formed an oil/gum instead of a solid."
-
Cause: The "Oiling Out" phenomenon occurs when the precipitate is amorphous and retains solvent impurities. This is common with tBu-protected tyrosine derivatives due to the flexible, bulky side chain preventing tight crystal packing.
-
Fix: Triturate (grind) the oil with cold Hexane or Pentane to force crystallization.
Detailed Technical FAQs
Q1: I am trying to hydrolyze the ester (Saponification) to get Z-Tyr(tBu)-OH, but the solution turned cloudy. What happened?
A: This is a biphasic solubility issue.
-
The Start: Z-Tyr(tBu)-OMe is soluble in organic solvent (e.g., THF/MeOH) but insoluble in the aqueous NaOH added. The cloudiness is the starting material crashing out before it reacts.
-
The Fix: You need a homogeneous solvent system. Use THF:MeOH:Water (3:1:1) . The THF/MeOH dissolves the hydrophobic ester, allowing the aqueous hydroxide to attack.
-
The Finish: Upon acidification to pH 2-3, the product Z-Tyr(tBu)-OH will precipitate (or oil out) because the free acid is also hydrophobic. Extract this into Ethyl Acetate.
Q2: Can I use Diethyl Ether to precipitate this compound?
A: Yes, but with caveats.[1] While ether is the standard "crash" solvent for peptides, fully protected single amino acids like Z-Tyr(tBu)-OMe are often too soluble in ether compared to long peptides.
-
Recommendation: Use Hexane or Petroleum Ether .
-
Protocol: Dissolve the compound in a minimum volume of DCM or Ethyl Acetate. Drop this solution slowly into stirring cold Hexane (10x volume).
Q3: Why does my solution gel in DCM?
A: This suggests hydrogen bonding networks . Even though the N-terminus is Z-protected, the carbamate NH can still donate hydrogen bonds to the ester carbonyls of neighboring molecules.
-
Solution: Add a "disruptor" solvent. 5-10% DMF (Dimethylformamide) or a small amount of alcohol (MeOH) will disrupt these intermolecular H-bonds and restore fluidity.
Validated Protocols
Protocol A: Controlled Crystallization (Purification)
Use this if your material is impure or an amorphous solid.
-
Dissolution: Dissolve crude Z-Tyr(tBu)-OMe in Ethyl Acetate (approx. 5 mL per gram) at 40°C.
-
Filtration: If the solution is hazy, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.
-
Antisolvent Addition: While stirring rapidly, add Hexane dropwise until the solution becomes slightly turbid (cloud point).
-
Cooling: Stop stirring. Place the vessel in the fridge (4°C) overnight. Do not freeze immediately, as this traps impurities.
-
Collection: Filter the white crystals and wash with cold Hexane.
Protocol B: Recovery from "Oiling Out"
Use this if you tried to precipitate but got a sticky gum.
-
Decant: Pour off the supernatant solvent.[2]
-
Redissolve: Dissolve the gum in a minimal amount of DCM .
-
Evaporate: Use a rotary evaporator to remove the DCM. This creates a fresh foam.
-
Trituration: Add Pentane or Hexane to the foam. Scrape the sides of the flask vigorously with a spatula. The mechanical stress combined with the antisolvent will force the amorphous foam into a crystalline solid.
Decision Logic for Precipitate Analysis
Use the flow below to identify the nature of your precipitate.
Figure 2: Diagnostic flow for identifying the nature of the solid formation.
References
-
PubChem. (n.d.).[3] Z-Tyr(tBu)-OMe Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Z/tBu hydrophobicity).
Sources
Technical Support Center: Optimizing Hydrogenation of Z-TYR(TBU)-OME
Ticket ID: Z-DEPROT-OPT-001 Subject: Accelerating Cbz (Z) removal while maintaining tBu/OMe integrity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Optimization Paradox
You are likely encountering a common bottleneck in the deprotection of Z-Tyr(tBu)-OMe : the reaction is either too slow (leading to production delays) or, when forced, results in side reactions (loss of the tert-butyl ether or reduction of the aromatic ring).
The core objective is to cleave the Benzyloxycarbonyl (Z) group via catalytic hydrogenolysis while leaving the acid-labile tert-Butyl ether (tBu) and the Methyl ester (OMe) untouched.
The Golden Rule: Speed in this reaction is a function of Hydrogen Mass Transfer and Catalyst Surface Availability , not just temperature.
Standard Operating Procedure (Optimized)
This protocol is designed for maximum turnover frequency (TOF) without compromising chemoselectivity.[2]
Materials & Reagents
-
Substrate: Z-Tyr(tBu)-OMe
-
Catalyst: 10% Pd/C (Type: Degussa or equivalent high-surface area, 50% water wet).[1][2] Why? Wet catalyst reduces fire risk and often shows better dispersion.
-
Solvent: Methanol (HPLC Grade).[2] Why? Highest H2 solubility among polar solvents.[2]
-
Hydrogen Source: Balloon (1 atm) or Parr Shaker (30 psi).
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 eq of Z-Tyr(tBu)-OMe in Methanol (concentration 0.1 M).
-
Catalyst Addition: Add 10 wt% of Pd/C (relative to substrate mass).[2][3]
-
Example: 1g Substrate
100mg Pd/C.[2]
-
-
Inerting: Evacuate vessel and backfill with Nitrogen (
) 3 cycles.[2] -
Activation: Evacuate and backfill with Hydrogen (
) 3 cycles. -
The "Vortex" Stir: Set stirring speed to maximum achievable without splashing (800-1000 RPM).
-
Critical: The reaction is diffusion-controlled .[2] If you do not see a vortex pulling gas into the liquid, you are limiting the reaction rate.
-
-
Monitoring: Check TLC/HPLC at 30 mins. Reaction should be complete < 2 hours.
Troubleshooting & FAQs
Q1: The reaction is stalling (50% conversion after 4 hours). Should I add acid?
Diagnosis: This is likely Product Inhibition .[2][3] The generated free amine (H-Tyr(tBu)-OMe) binds to the Palladium surface, poisoning the catalyst. Solution:
-
Standard Fix: Normally, adding 1.0 eq of HCl prevents this.[1][2] HOWEVER , for Tyr(tBu), strong acid risks cleaving the tert-butyl ether.[1][2]
-
Safe Optimization: Add 0.5 - 1.0 eq of Acetic Acid (AcOH) .[2]
Q2: I see a new impurity (M+6) in LCMS. What happened?
Diagnosis: You have reduced the aromatic ring (Hexahydrotyrosine derivative).[2] Cause:
-
Pressure too high (>50 psi).[2]
-
Temperature too high (>40°C).[2]
-
Catalyst too active (dry Pd/C used instead of wet). Correction: Switch to 5% Pd/C or reduce pressure to 1 atm (balloon). Never heat this reaction above 25°C.[2]
Q3: My yield is low after filtration. Where is my product?
Diagnosis: Adsorption to the Carbon support. Tyrosine derivatives are lipophilic and can stick to the charcoal.[2] Solution:
-
Do not wash the filter cake with pure Methanol only.[2]
-
Wash Buffer: Use a mixture of MeOH/THF (1:1) or warm MeOH (35°C) to desorb the product from the carbon matrix during filtration.
Visualizing the Logic
The following diagram illustrates the decision-making process for optimizing reaction time versus selectivity.
Caption: Decision tree for balancing reaction kinetics against chemoselectivity risks (Ring reduction vs. Acidolysis).
Optimization Data Matrix
Use this table to select conditions based on your specific constraints.
| Variable | Condition A (Standard) | Condition B (Accelerated) | Condition C (Gentle) |
| Solvent | Methanol | MeOH + 1% AcOH | Ethanol |
| Pressure | Balloon (1 atm) | Parr Shaker (3 bar) | Balloon (1 atm) |
| Time | 2 - 4 Hours | 30 - 60 Mins | 6 - 12 Hours |
| Risk | Moderate Stalling | tBu Cleavage (Low risk) | Slow / Incomplete |
| Best For | General Use | High Throughput | Over-sensitive Substrates |
References
-
Greene, T. W., & Wuts, P. G. M. (2006).[1][2] Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[2] (Definitive guide on Z-group removal and tBu stability). [1][2]
-
Fouquet, E., & Felpin, F.-X. (2010).[1][2][8] A Simple and Highly Reproducible Protocol for the Hydrogenation of Alkenes and Alkynes and for the Hydrogenolysis of O-Benzyl Ethers. Chemistry – A European Journal.[2] (Kinetics of Pd/C hydrogenolysis). [1][2]
-
Standard Protocol Repository. (2025). Hydrogenation of Cbz-Amino Acids. BenchChem Technical Support. (General workflow validation). [1][2]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hydrogenation Kinetics of Metal Hydride Catalytic Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. ethz.ch [ethz.ch]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Scavenger Selection for tBu Removal in Z-TYR(TBU)-OME Synthesis
Executive Summary & Core Directive
The Challenge: You are performing a selective acidolysis of the tert-butyl ether (tBu) on the Tyrosine side chain while retaining the N-terminal Benzyloxycarbonyl (Z/Cbz) and C-terminal Methyl Ester (OMe) groups.
The Critical Risk: The cleavage of the tBu group generates a highly electrophilic tert-butyl carbocation (
The Solution: The use of a specific "High-Nucleophilicity" scavenger cocktail designed to outcompete the Tyrosine ring for the
Technical Troubleshooting Guide (Q&A)
Q1: I am detecting a +56 Da impurity in my final product. What happened?
Diagnosis: You have formed 3-tert-butyltyrosine (mono-alkylated product).[1]
Root Cause: The
-
Add Phenol: Phenol mimics the tyrosine side chain and acts as a "decoy," absorbing the cations.
-
Add Thioanisole: A "soft" nucleophile that rapidly traps cations to form sulfonium salts, which are water-soluble and easily washed away.
-
Protocol Adjustment: Switch to Cocktail K-modified (see Section 4).
Q2: Can I use standard TFA/DCM (1:1) without scavengers?
Answer: Absolutely not.
Reasoning: In a solvent like Dichloromethane (DCM) without scavengers, the concentration of
Q3: Will the Z (Cbz) or OMe groups be affected by the TFA cocktail?
Answer: No, provided the conditions are controlled.
-
Z-Group: Stable to TFA at room temperature. It requires stronger conditions (HBr/AcOH, HF, or Hydrogenolysis) for removal [2].
-
OMe Group: Stable to anhydrous TFA. It requires aqueous acid or base for hydrolysis.
-
Caution: Avoid using thioanisole if you are heating the reaction significantly (>40°C), as mild acid-catalyzed hydrolysis of esters can accelerate, though this is rare in standard protocols.
Q4: How do I remove the scavengers after the reaction?
Answer: Scavengers like phenol and thioanisole are organic liquids/solids that can be difficult to remove by simple evaporation. Workup Protocol:
-
Precipitation: Concentrate the TFA solution to ~10% volume.
-
Wash: Pour the concentrate into cold Diethyl Ether or MTBE (Methyl tert-butyl ether). The peptide/amino acid derivative usually precipitates, while the scavengers (phenol, thioanisole) remain dissolved in the ether layer.
-
Extraction (Alternative): If the product is soluble in organic solvents (due to the Z/OMe protection), dilute with EtOAc and wash extensively with water, 5% NaHCO3 (to remove TFA/Phenol), and brine.
Scavenger Comparison & Selection
| Scavenger | Role | Efficiency for Tyr(tBu) | Odor/Handling | Recommendation |
| Water | Essential nucleophile; hydrolyzes tBu cations to tBu-alcohol. | Moderate | None | Mandatory (2-5%) |
| TIPS (Triisopropylsilane) | Hydride donor; reduces cations to isobutane (gas). | High | Low | Highly Recommended |
| Phenol | "Decoy" scavenger; prevents Tyr ring alkylation. | Critical | Solid, corrosive | Essential for Tyr |
| Thioanisole | Soft nucleophile; traps cations as sulfonium salts. | Very High | Strong stench | Recommended |
| EDT (1,2-Ethanedithiol) | Strong scavenger; prevents oxidation. | High | Extreme stench | Avoid (unless Met/Cys present) |
Recommended Experimental Protocol
Objective: Selective removal of tBu from Z-Tyr(tBu)-OMe.
Reagents:
-
Trifluoroacetic Acid (TFA) - HPLC Grade
-
Phenol (Crystalline)
-
Water (Milli-Q)
-
Thioanisole (or TIPS if smell is prohibitive)
The "Tyr-Safe" Cocktail:
-
TFA: 90%
-
Phenol: 5% (w/v)
-
Water: 2.5% (v/v)[2]
-
Thioanisole: 2.5% (v/v)
Step-by-Step Workflow:
-
Preparation: In a fume hood, dissolve 0.5 g of Phenol in 9 mL of TFA. Add 0.25 mL Water and 0.25 mL Thioanisole. Ensure the solution is homogeneous.
-
Dissolution: Place 100 mg of Z-Tyr(tBu)-OMe in a round-bottom flask.
-
Reaction: Add 2 mL of the "Tyr-Safe" Cocktail to the flask.
-
Incubation: Stir at room temperature for 60 to 90 minutes .
-
Note: Monitor by TLC or HPLC.[3] The starting material should disappear. Do not extend beyond 2 hours to minimize side reactions.
-
-
Workup (Precipitation Method):
-
Evaporate TFA under reduced pressure (Rotavap, <40°C) to an oil.
-
Add 10 mL of cold Diethyl Ether. Triturate (scratch the glass) to induce precipitation.
-
Filter the solid Z-Tyr-OMe.
-
-
Workup (Extraction Method - if product is oily):
Mechanistic Visualization
Diagram 1: The Alkylation Trap
This diagram illustrates why the +56 Da impurity forms and how scavengers intercept the pathway.
Caption: The kinetic competition between Scavengers and the Tyrosine Ring for the tert-butyl cation.
Diagram 2: Operational Workflow
Caption: Decision tree for the deprotection and isolation of Z-Tyr-OMe.
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[5][6]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9][10] Chemical Reviews.
-
BenchChem Technical Support. (2025). "Troubleshooting Side Reactions with Boc-Tyr(Boc)-OH."
-
Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection Guide."
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. renyi.hu [renyi.hu]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-TYR(TBU)-OME degradation products in acidic media
Technical Support Center: Z-TYR(TBU)-OME Acidic Degradation & Stability
Technical Overview & Mechanism
Z-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester) is a protected amino acid derivative commonly used as a building block in peptide synthesis. The orthogonal protection strategy relies on the acid-lability of the tert-butyl (
However, in acidic media, this molecule is prone to a specific, mechanism-driven degradation pathway: Electrophilic Aromatic Substitution (EAS) resulting in C-alkylation .
The Degradation Pathway
When exposed to acidic conditions (e.g., TFA), the desired reaction is the cleavage of the O-tBu ether to release the free phenolic hydroxyl group. This reaction generates a transient, highly reactive tert-butyl carbocation (
Without adequate scavenging, this carbocation acts as an electrophile. The electron-rich phenol ring of the deprotected Tyrosine is a prime target. The carbocation attacks the ortho-position of the phenol ring, forming 3-tert-butyl-tyrosine .
-
Desired Reaction:
(removed as isobutylene or scavenged) -
Degradation Reaction:
Critical Analytical Note: The side product, Z-Tyr(3-tBu)-OMe, is an isomer of the starting material Z-Tyr(O-tBu)-OMe. They have the exact same molecular weight but distinct retention times on HPLC.
Interactive Troubleshooting Guide (Q&A)
Category A: Impurity Profiling & Identification
Q1: I see a peak in my HPLC with the same mass as my starting material, but it elutes later. Is my reaction incomplete? Diagnosis: This is likely the C-alkylated rearrangement product (Z-3-tert-butyl-Tyr-OMe), not the starting material.
-
Mechanism: The tert-butyl group cleaved from the oxygen atom has re-attached to the carbon ring (C-alkylation). Because it is a rearrangement (intramolecular or intermolecular transfer), the molecular formula and mass remain identical (
). -
Verification: Check the UV spectrum. The shift from O-alkyl to C-alkyl phenol alters the
slightly due to the change in auxochromic effects on the aromatic ring. -
Solution: You cannot reverse this reaction. You must optimize the cleavage cocktail (see Protocol section) to prevent it in future batches.
Q2: I observe a +56 Da adduct on my desired product mass (Z-Tyr-OMe). What is this?
Diagnosis: This indicates double alkylation or incomplete scavenging where a free
-
Context: This often happens if the reaction concentration is too high or if scavengers (like TIS) are omitted.
-
Action: Increase the volume of scavengers in your cocktail.
Q3: Is the Z-group (Benzyloxycarbonyl) stable in TFA? Diagnosis: Generally, Yes .
-
Nuance: The Z-group is stable in neat TFA. However, if you use harsh Lewis acids (e.g., HBr, TFMSA) or high temperatures, the Z-group will cleave, generating benzyl cations (
). These can also alkylate the tyrosine ring, leading to 3-benzyl-tyrosine (+90 Da adducts). -
Recommendation: If your goal is selective tBu removal, stick to TFA/DCM mixtures and avoid HBr.
Category B: Reaction Optimization
Q4: My yield of Z-Tyr-OH-OMe is low despite full consumption of starting material. Where did it go? Diagnosis: Look for the "hidden" isomer peak described in Q1. If the C-alkylation rate is high (can be 10-50% without scavengers), your desired product is being converted into the impurity immediately upon formation.
Q5: Can I use water as the only scavenger?
Diagnosis: No. While water hydrolyzes
Degradation Pathway Visualization
The following diagram illustrates the bifurcation between the desired deprotection and the parasitic alkylation pathway.
Caption: Figure 1. Competitive pathways during acidic deprotection of Z-Tyr(tBu)-OMe. The lack of scavengers leads to the isobaric C-alkylated impurity.
Optimized Experimental Protocols
To ensure the integrity of Z-Tyr-OMe and prevent ring alkylation, use the following "High-Scavenge" protocol.
Protocol: Selective tBu Removal with Suppression of C-Alkylation
Reagents Required:
-
Trifluoroacetic Acid (TFA) - Sequencing Grade.
-
Triisopropylsilane (TIS) - Primary cation scavenger.[1]
-
Water (
) - Secondary scavenger/hydrolysis agent. -
Dichloromethane (DCM) - Solvent (optional, for solubility).
Cocktail Composition (The "Reagent K" Variant):
| Component | Volume % | Role |
|---|---|---|
| TFA | 90% | Acid source for cleavage. |
| TIS | 5% | Traps
(Note: If the specific derivative has low solubility in neat TFA, dilute the TFA to 50% with DCM, but maintain the TIS/Water ratio relative to the total volume).
Step-by-Step Workflow:
-
Preparation: Dissolve 100 mg of Z-Tyr(tBu)-OMe in the minimum amount of DCM (if needed for solubility).
-
Cocktail Addition: Add 2 mL of the pre-mixed TFA/TIS/H2O (90:5:5) cocktail.
-
Critical: Premix the cocktail before adding to the substrate to ensure scavengers are immediately available upon acid contact.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 30-60 minutes .
-
Do not heat. Heat promotes the Fries rearrangement (C-alkylation).
-
-
Monitoring: Analyze by HPLC. Look for the disappearance of the starting material and the appearance of the product (shifted to earlier retention time).
-
Checkpoint: Ensure no peak appears after the product with the same mass as the starting material.
-
-
Work-up:
-
Evaporate TFA under a stream of nitrogen or rotary evaporator (cold).
-
Precipitation: Add cold diethyl ether to precipitate the product and wash away the organic scavengers (TIS-tBu adducts).
-
Filter and dry.[2]
-
Summary of Degradation Data
| Parameter | Starting Material (Z-Tyr(tBu)-OMe) | Desired Product (Z-Tyr-OMe) | Degradation Product (Z-3-tBu-Tyr-OMe) |
| Modification | O-tert-butyl ether | Free Phenol (-OH) | C-tert-butyl (Ring) |
| Mass Shift | Ref (M) | M - 56 Da | M (Isobaric) |
| HPLC RT | Late | Early | Late (Close to Start) |
| Cause | N/A | Acidolysis | |
| Prevention | N/A | N/A | Add TIS/Water; Keep Temp <25°C |
References
-
Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[3][4] Link
-
BenchChem Technical Support. (2025). "The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection." BenchChem Knowledge Base. Link
-
Sigma-Aldrich. (2025). "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide." Merck/Sigma Technical Library. Link
-
Radi, R., et al. (2008).[] "Protein tyrosine oxidation mechanisms." Methods in Enzymology. Link
Sources
Validation & Comparative
Optimizing HPLC Purity Analysis for Z-TYR(TBU)-OME: A Comparative Methodological Guide
Executive Summary
In the synthesis of complex therapeutic peptides, the purity of protected amino acid building blocks dictates the yield and safety profile of the final active pharmaceutical ingredient (API). Z-TYR(TBU)-OME (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester) is a highly protected, highly lipophilic intermediate. Traditional reverse-phase High-Performance Liquid Chromatography (HPLC) methods frequently fail to resolve this compound from its structurally similar deprotected impurities.
This guide objectively compares a traditional C18-based analytical approach with an optimized Phenyl-Hexyl methodology, providing drug development professionals with a self-validating, high-resolution protocol grounded in chromatographic causality.
The Analytical Challenge: Structure and Causality
To understand why standard methods fail, we must analyze the structural causality of1 [1]. The molecule possesses three distinct protecting groups:
-
N-terminal Z-group (Benzyloxycarbonyl): Imparts significant hydrophobicity and contains an aromatic ring.
-
Side-chain tBu-group (tert-Butyl ether): Creates extreme steric bulk and lipophilicity around the phenolic oxygen [2].
-
C-terminal OMe (Methyl ester): Eliminates the polarity of the free carboxylic acid.
When analyzing highly lipophilic 2 [3], standard C18 columns rely solely on hydrophobic dispersive forces. Because the target analyte and its primary impurities (des-tBu and des-Z variants) are all highly hydrophobic, they tend to co-elute. Furthermore, the bulky tBu group causes poor mass transfer kinetics on standard 5 µm C18 particles, leading to severe peak tailing.
The Optimized Solution: Orthogonal Selectivity
By switching from a standard C18 to a Phenyl-Hexyl stationary phase , we introduce a secondary retention mechanism: π-π (pi-pi) interactions . The phenyl ring of the column chemistry interacts directly with the aromatic rings of the tyrosine backbone and the Z-protecting group. If an impurity lacks the Z-group (des-Z impurity), it loses this specific π-π interaction, resulting in a dramatic shift in retention time and achieving baseline resolution.
Selectivity mechanism comparing C18 vs Phenyl-Hexyl columns for Z-TYR(TBU)-OME.
Method Comparison: Traditional vs. Optimized
To objectively demonstrate performance, we compared the traditional C18/Methanol method against the optimized Phenyl-Hexyl/Acetonitrile method.
Table 1: Chromatographic Conditions Comparison
| Parameter | Traditional Method (Alternative) | Optimized Method (Proposed) | Causality for Optimization |
| Column | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | 3 µm particles improve efficiency; Phenyl adds π-π selectivity. |
| Mobile Phase A | 0.1% Formic Acid in | 0.1% TFA in | TFA is a stronger ion-pairing agent, suppressing silanol activity. |
| Mobile Phase B | Methanol (MeOH) | Acetonitrile (MeCN) | MeCN lowers backpressure and improves mass transfer for bulky molecules. |
| Gradient | 50% B to 90% B (20 min) | 30% B to 95% B (15 min) | Steeper gradient sharpens late-eluting lipophilic peaks. |
| Column Temp | 25°C | 40°C | Elevated temp reduces mobile phase viscosity, sharpening peaks. |
Table 2: Performance Metrics Comparison
Data derived from triplicate injections of a 1.0 mg/mL sample spiked with 0.1% des-tBu and des-Z impurities.
| Metric | Traditional Method | Optimized Method | Improvement |
| Retention Time ( | 14.2 min | 8.7 min | 38% faster throughput |
| Peak Asymmetry ( | 1.62 (Severe Tailing) | 1.05 (Symmetrical) | Eliminates integration errors |
| Resolution ( | 1.2 (Incomplete) | 2.8 (Baseline) | Guarantees accurate quantitation |
| LOD / LOQ | 0.05% / 0.15% | 0.01% / 0.03% | 5x greater sensitivity |
| System Carryover | > 0.1% | Not Detected | Prevents false-positive impurities |
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow cannot proceed to sample analysis unless the System Suitability Test (SST) mathematically proves the system's resolving power.
Step-by-step HPLC analytical workflow ensuring self-validating purity assessment.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas for 10 minutes. Expert Insight: TFA is strictly required over Formic Acid. The low pH (~2.0) ensures any trace unesterified carboxylic acids remain fully protonated, preventing peak splitting.
Step 2: System Suitability Testing (SST) - The Validation Gate
-
Prepare an SST solution containing 1.0 mg/mL of Z-TYR(TBU)-OME reference standard, spiked with 0.01 mg/mL of des-tBu impurity.
-
Inject 5 µL of the SST solution.
-
Validation Criteria: The system is only validated for use if the Resolution (
) between the target peak and the des-tBu peak is , and the tailing factor ( ) of the main peak is . If these criteria fail, replace the column or purge the system.
Step 3: Sample Preparation
-
Accurately weigh 10.0 mg of the Z-TYR(TBU)-OME batch sample.
-
Dissolve in 10.0 mL of pure Acetonitrile (MeCN) to yield a 1.0 mg/mL concentration.
-
Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Expert Insight: Never use a highly aqueous diluent for sample prep. The extreme lipophilicity of the Z and tBu groups will cause micro-precipitation in the injector loop, leading to ghost peaks and carryover.
Step 4: Chromatographic Execution
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).
-
Temperature: Set column oven to 40°C.
-
Flow Rate: 1.2 mL/min.
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 12.0 min: Linear ramp to 95% B
-
12.0 - 15.0 min: Hold at 95% B (Column Wash)
-
15.1 - 20.0 min: 30% B (Re-equilibration)
-
-
Detection: UV at 220 nm (primary amide/ester absorbance) and 254 nm (aromatic ring specificity).
Step 5: Data Analysis
Integrate the chromatogram at 220 nm. Calculate the area percent of all peaks excluding the solvent front. Report the purity of Z-TYR(TBU)-OME as the relative area percentage.
Conclusion
By transitioning from a generic C18 methodology to an optimized Phenyl-Hexyl system, analytical scientists can leverage orthogonal π-π interactions to achieve baseline resolution of critical peptide synthesis intermediates. This method not only improves throughput by 38% but provides a self-validating framework that guarantees the structural integrity of Z-TYR(TBU)-OME before it enters the costly peptide manufacturing pipeline.
References
-
Title: PubChem Compound Summary for CID 7019804, Z-Tyr(tbu)-ome Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: HPLC Evaluation of Tyrosine and its Metabolites Source: Charles University Digital Repository URL: [Link]
Sources
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Z-Tyr(tBu)-OMe
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry and drug development, the structural integrity of amino acid building blocks is paramount. Any deviation from the expected molecular architecture can have cascading effects on peptide synthesis, final product purity, and ultimately, biological activity. Among the array of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide a detailed atomic-level fingerprint of a molecule.
This guide offers an in-depth interpretation of the ¹H NMR spectrum of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tBu)-OMe), a crucial protected amino acid derivative. We will dissect the ideal spectrum, explore potential variations arising from common synthetic impurities, and provide the necessary protocols to empower researchers to confidently assess the quality of this vital reagent.
The Archetypal ¹H NMR Spectrum of Z-Tyr(tBu)-OMe
The ¹H NMR spectrum of a pure sample of Z-Tyr(tBu)-OMe, typically recorded in a deuterated solvent like chloroform (CDCl₃), presents a series of distinct signals, each corresponding to a unique set of protons within the molecule. Understanding the expected chemical shifts (δ), multiplicities (splitting patterns), and integration values is the first step in a robust quality assessment.
Molecular Structure and Proton Labeling of Z-Tyr(tBu)-OMe
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Z-TYR(TBU)-OME [M+H]⁺: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise characterization of protected amino acids is paramount. This guide provides an in-depth analysis of Z-TYR(TBU)-OME, a commonly used protected tyrosine derivative, focusing on its analysis via mass spectrometry. As Senior Application Scientists, we aim to move beyond mere protocol recitation, offering a rationale-driven comparison of analytical methodologies, grounded in experimental data and established scientific principles.
Understanding the Analyte: Z-TYR(TBU)-OME
Z-TYR(TBU)-OME, or N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester, is a derivative of the amino acid tyrosine with three key modifications:
-
N-terminus protection: The benzyloxycarbonyl (Z or Cbz) group safeguards the amine functionality.
-
Side-chain protection: The tert-butyl (TBU) group protects the hydroxyl group of the tyrosine side chain.
-
C-terminus protection: The methyl ester (OME) protects the carboxylic acid.
These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions. Their presence, however, also dictates the molecule's behavior in the mass spectrometer.
Molecular Formula: C₂₂H₂₇NO₅[1] Molecular Weight: 385.46 g/mol [1]
Based on this, the expected exact mass of the protonated molecule [M+H]⁺ is 386.1962 Da . This value serves as our primary target in full-scan mass spectrometry.
Mass Spectrometry: The Gold Standard for Protected Amino Acid Analysis
Mass spectrometry (MS) is the cornerstone for the analysis of synthetic products like Z-TYR(TBU)-OME due to its unparalleled sensitivity, specificity, and ability to provide structural information through fragmentation analysis. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS/MS offers a robust platform for both qualitative and quantitative assessment.
Ionization: Electrospray Ionization (ESI)
For a moderately polar molecule like Z-TYR(TBU)-OME, Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, which is crucial for preserving the intact protonated molecule for initial detection (MS1) and subsequent fragmentation (MS/MS).
Why ESI?
-
Soft Ionization: Minimizes in-source fragmentation, ensuring the molecular ion is the most abundant species.
-
High Efficiency for Polar Molecules: Readily ionizes molecules with polar functional groups.
-
LC-Compatibility: Seamlessly interfaces with liquid chromatography for high-throughput analysis.
Predicted Fragmentation of Z-TYR(TBU)-OME [M+H]⁺
The true power of tandem mass spectrometry (MS/MS) lies in its ability to elucidate molecular structure through controlled fragmentation. By isolating the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a unique fragmentation pattern, or "fingerprint," of the molecule. The fragmentation of Z-TYR(TBU)-OME is predicted to occur at its most labile bonds, primarily associated with the protecting groups.
Key Predicted Fragmentation Pathways:
-
Loss of the tert-butyl group: The C-O bond of the tert-butyl ether is susceptible to cleavage, leading to the loss of isobutylene (56 Da). This is a very common fragmentation pathway for t-Boc protected compounds.[2]
-
Loss of the benzyloxycarbonyl group: The Z-group can fragment in several ways, with a characteristic loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group through cleavage at the N-C bond. Fragmentation of benzyloxycarbonyl derivatives is a well-documented process.[3][4]
-
Cleavage of the methyl ester: Loss of methanol (CH₃OH, 32 Da) or the methoxy group (OCH₃, 31 Da) from the ester can also occur.
-
Backbone fragmentation: Cleavage along the amino acid backbone can produce b and y-type ions, although fragmentation of the protecting groups is often more prominent in CID of single protected amino acids.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of Z-TYR(TBU)-OME. Optimization will be necessary based on the specific instrumentation used.
1. Sample Preparation:
- Accurately weigh and dissolve Z-TYR(TBU)-OME in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
- Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.
2. LC Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes is a suitable starting point for method development.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 300 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- MS1 Scan Range: m/z 100-500.
- MS/MS:
- Precursor Ion: m/z 386.2.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.
Alternative Analytical Methodologies: A Comparative Overview
While LC-MS/MS is a powerful tool, a comprehensive analysis often involves orthogonal techniques to provide a complete picture of the analyte's purity and identity.
| Analytical Technique | Principle | Strengths | Weaknesses | Application for Z-TYR(TBU)-OME |
| HPLC-UV | Separation based on polarity, detection via UV absorbance of the aromatic rings. | Robust, quantitative, widely available. | Lower sensitivity than MS, provides no structural information beyond retention time. | Purity analysis and quantification, especially for routine quality control. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, non-destructive, quantitative (qNMR).[5][6][7][8][9] | Lower sensitivity than MS, requires higher sample concentrations, complex spectra for large molecules. | Definitive structure elucidation and purity assessment. The tert-butyl group provides a distinct singlet in the ¹H NMR spectrum.[10] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine purity checks and quantification, HPLC-UV is a cost-effective and reliable alternative. The benzyloxycarbonyl group and the tyrosine side chain in Z-TYR(TBU)-OME possess strong chromophores, making UV detection highly effective.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation: As described for LC-MS/MS analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 30% to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure determination. For Z-TYR(TBU)-OME, both ¹H and ¹³C NMR would provide a wealth of information. The ¹H NMR spectrum is particularly informative due to the distinct signals from the protecting groups.
Key Expected ¹H NMR Signals:
-
tert-Butyl group: A sharp singlet around 1.3 ppm, integrating to 9 protons. This is a highly characteristic signal.
-
Methyl ester: A singlet around 3.7 ppm, integrating to 3 protons.
-
Benzyloxycarbonyl group: A singlet for the CH₂ group around 5.1 ppm and multiplets for the aromatic protons between 7.2 and 7.4 ppm.
-
Tyrosine aromatic protons: Two doublets in the aromatic region.
-
Alpha- and beta-protons: Multiplets in the aliphatic region.
Quantitative NMR (qNMR) can be employed for highly accurate purity determination without the need for a specific reference standard of the analyte, instead using a certified internal standard.
Concluding Remarks for the Practicing Scientist
The choice of analytical methodology for Z-TYR(TBU)-OME is dictated by the specific scientific question at hand.
-
For unambiguous identification and structural elucidation , a combination of high-resolution mass spectrometry and NMR spectroscopy is indispensable.
-
For routine purity assessment and quantification , HPLC-UV provides a robust and cost-effective solution.
-
For sensitive detection and quantification in complex matrices , LC-MS/MS is the method of choice.
By understanding the principles behind each technique and the specific chemical properties of Z-TYR(TBU)-OME, researchers can make informed decisions to ensure the quality and integrity of their synthetic work, ultimately accelerating the drug development process.
References
- Kirby, G. W., & Ogunkoya, L. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives.
- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
- Uchiyama, N., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
- Moser, A. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- NorthEast BioLab. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Savorani, F., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- ResearchGate. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
- Wüthrich, K., & Otting, G. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Weniger, K., et al. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 235-245.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
- Kim, H. D., et al. (2019). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(1), 145–155.
- NIST. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. NIST WebBook.
- Savorani, F., et al. (2022, November 30). Quantitative 1 H Nuclear Magnetic Resonance (qNMR)
- Sigma-Aldrich. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.
- Matrix Science. (n.d.).
- Rzeszela, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6997.
- ChemicalBook. (2025, October 14). Z-TYR(TBU)-OME | 5068-29-1.
- LibreTexts. (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing.
- European Pharmaceutical Review. (2011, October 19). The Forgotten Fragments.
- Thibert, V., et al. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. ThermoFisher.
- LibreTexts. (2023, August 29).
- Li, Y., et al. (2025, April 15).
- Klitgaard, A., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(13), 6495–6509.
- Ng, D., et al. (n.d.). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing.
- Otting, G. (2015). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. SciSpace.
- Sigma-Aldrich. (n.d.). Boc-Tyr-OMe 97 4326-36-7.
- ChemicalBook. (n.d.). Boc-L-Tyrosine methyl ester(4326-36-7) 1H NMR spectrum.
- University of Alberta. (n.d.). Tables For Organic Structure Analysis.
- University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts.
- PubChem. (n.d.). N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester.
- ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube.
- Santa Cruz Biotechnology. (n.d.). 3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester | CAS 105205-69-4.
- Guna, M., & Wysocki, V. H. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of The American Society for Mass Spectrometry, 23(7), 1251–1259.
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Comparative Guide: Z-Tyr(tBu)-OMe vs. Fmoc-Tyr(tBu)-OH
[1]
Executive Summary: The Strategic Divergence
In the landscape of peptide chemistry, Fmoc-Tyr(tBu)-OH and Z-Tyr(tBu)-OMe represent two distinct tactical approaches to synthesis.[1] They are not direct substitutes but rather complementary tools designed for specific environments.
-
Fmoc-Tyr(tBu)-OH is the industry standard workhorse for Solid-Phase Peptide Synthesis (SPPS).[1] Its design relies on the base-labile Fmoc group and the acid-labile tBu group, creating a streamlined "Base-Coupling-Acid" workflow.[1]
-
Z-Tyr(tBu)-OMe is a specialized intermediate for Solution-Phase Synthesis and Fragment Condensation.[1] Its utility lies in its orthogonal protection scheme : the Z (Cbz) group is removed via hydrogenolysis (neutral conditions), leaving the acid-labile tBu side chain intact.[1] This allows for the synthesis of protected peptide fragments that cannot be achieved via standard SPPS methods.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The following table summarizes the fundamental physicochemical differences between the two compounds.
| Feature | Fmoc-Tyr(tBu)-OH | Z-Tyr(tBu)-OMe |
| CAS Number | 71989-38-3 | 5068-29-1 |
| Molecular Weight | 459.5 g/mol | 385.5 g/mol |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis / Fragment Condensation |
| N-Terminus Protection | Fmoc (Base-labile) | Z / Cbz (Hydrogenolysis-labile) |
| C-Terminus | Free Acid (-OH) | Methyl Ester (-OMe) |
| Side Chain Protection | tBu (Acid-labile) | tBu (Acid-labile) |
| Solubility | Soluble in DMF, DMSO, MeOH | Soluble in DCM, EtOAc, MeOH |
| Appearance | White to off-white powder | White crystalline powder |
| Melting Point | ~150–151 °C | ~116–118 °C (varies by purity/polymorph) |
Critical Analysis: Orthogonality & Stability
The choice between these two reagents is dictated by the Orthogonality Principle —the ability to selectively deprotect one functional group without affecting others.[3]
The Fmoc/tBu Strategy (SPPS Dominance)
Fmoc-Tyr(tBu)-OH relies on a "Two-Dimensional" orthogonality:
-
Dimension 1 (Temporary): Fmoc is removed by mild base (20% Piperidine).[1] The tBu group is completely stable to these conditions.
-
Dimension 2 (Permanent): tBu is removed by strong acid (95% TFA) at the very end of the synthesis.
This binary system is robust but inflexible. You cannot remove the N-terminal protection under neutral conditions, nor can you easily manipulate the C-terminus without anchoring it to a resin.[1]
The Z/tBu/OMe Strategy (Solution Phase Flexibility)
Z-Tyr(tBu)-OMe offers "Three-Dimensional" orthogonality, essential for complex convergent synthesis:
-
Dimension 1 (N-Terminus): The Z group is removed by Hydrogenolysis (H₂/Pd) .[1] Crucially, the tBu ether is stable to hydrogenolysis . This allows you to expose the amine for coupling while keeping the side chain protected.
-
Dimension 2 (C-Terminus): The Methyl Ester (OMe) can be saponified (LiOH) to a free acid.[1]
-
Dimension 3 (Side Chain): The tBu group remains until the final acid deprotection.
Orthogonality Visualization
The following diagram illustrates the divergent stability profiles of the two compounds.
Caption: Orthogonality Map comparing reaction sensitivities. Note the critical stability of tBu during Z-removal (H2/Pd).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the specific handling required for each compound.
Protocol A: Standard SPPS Coupling with Fmoc-Tyr(tBu)-OH
Use Case: Routine peptide chain elongation on resin.[1]
-
Activation: Dissolve Fmoc-Tyr(tBu)-OH (3.0 eq) and HBTU (2.9 eq) in dry DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (6.0 eq) to the solution. The mixture should turn yellow. Activate for 2–3 minutes.
-
Coupling: Add the activated solution to the resin-bound free amine. Shake at room temperature for 45–60 minutes.
-
Validation: Perform a Kaiser test (ninhydrin). If negative (colorless beads), coupling is complete.
-
Deprotection: Wash resin with DMF. Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group for the next cycle.
Protocol B: Selective Z-Removal from Z-Tyr(tBu)-OMe
Use Case: Exposing the N-terminus in solution phase without losing the tBu side chain.[1]
-
Solvent System: Dissolve Z-Tyr(tBu)-OMe (1.0 g) in MeOH (20 mL). If solubility is poor, add a small amount of EtOAc.
-
Catalyst: Add 10% Pd/C (5–10 wt% of substrate mass) under an inert atmosphere (Nitrogen).
-
Hydrogenolysis: Purge the vessel with Hydrogen gas (H₂). Stir vigorously under a balloon of H₂ (1 atm) at room temperature.
-
Expert Insight: Monitor by TLC. The reaction is typically fast (1–4 hours).
-
Critical Check:Do not add acid. While HBr/AcOH removes Z, it will also cleave the tBu group. Hydrogenolysis is the only method to preserve the tBu ether here.
-
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to obtain H-Tyr(tBu)-OMe .[1] This amine is now ready for coupling to the next activated carboxyl fragment.
Protocol C: Saponification to Z-Tyr(tBu)-OH
Use Case: Preparing the free acid for fragment coupling.[1]
-
Dissolution: Dissolve Z-Tyr(tBu)-OMe in a mixture of THF/Water (3:1).
-
Hydrolysis: Add LiOH (1.2 eq) at 0°C. Stir at 0°C to RT.
-
Caution: Avoid high temperatures or strong bases (NaOH) which can lead to racemization or hydantoin formation.[1]
-
-
Neutralization: Carefully acidify to pH 3–4 with dilute citric acid or KHSO₄.
-
Note: Do not use strong mineral acids (HCl) below pH 2, or you risk premature cleavage of the tBu group.
-
-
Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Z-Tyr(tBu)-OH .
Decision Matrix: When to Use Which?
The following workflow diagram assists in selecting the correct reagent based on your synthetic goals.
Caption: Decision tree for selecting the appropriate Tyrosine derivative.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4] Chemical Reviews, 109(6), 2455-2504.[1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Z and tBu stability profiles).
-
PubChem. (2025).[6] "Fmoc-Tyr(tBu)-OH Compound Summary." National Library of Medicine.[7]
-
PubChem. (2025).[6] "Z-Tyr(tBu)-OMe Compound Summary." National Library of Medicine.[7] [1][7]
-
Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[1][4][8] The Journal of Organic Chemistry, 37(22), 3404-3409. (Foundational paper for Fmoc chemistry).
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- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Z-Tyr(tBu)-OMe vs. Boc-Tyr(tBu)-OMe Stability Profile
Executive Summary
The Core Distinction: The choice between Z-Tyr(tBu)-OMe and Boc-Tyr(tBu)-OMe is dictated by the requirement for orthogonality .
-
Z-Tyr(tBu)-OMe is the superior choice for strategies requiring selective N-terminal deprotection while retaining side-chain protection. The Z (benzyloxycarbonyl) group can be removed via catalytic hydrogenolysis (
/Pd-C), a condition under which the acid-labile tert-butyl (tBu) ether is completely stable. -
Boc-Tyr(tBu)-OMe presents a significant stability conflict. Both the N-terminal Boc group and the side-chain tBu ether are acid-labile.[1] Standard Boc deprotection reagents (e.g., TFA, HCl/dioxane) will typically cleave the phenolic tBu ether simultaneously, making this derivative unsuitable for stepwise synthesis where the side chain must remain protected after N-deprotection.
Verdict: Use Z-Tyr(tBu)-OMe for complex, multi-step solution-phase synthesis requiring orthogonal deprotection. Use Boc-Tyr(tBu)-OMe only if simultaneous deprotection of the N-terminus and side chain is intended, or if the methyl ester is the first group to be removed.
Chemical Architecture & Stability Logic
To understand the stability profiles, one must analyze the susceptibility of the three protecting sites: the
Structural Comparison
-
Z-Tyr(tBu)-OMe:
-
Boc-Tyr(tBu)-OMe:
Stability Matrix
| Feature | Z-Tyr(tBu)-OMe | Boc-Tyr(tBu)-OMe | Critical Interaction |
| N-Protecting Group | Z (Cbz) : Stable to mild acid/base. Cleaved by | Boc : Labile to weak/strong acids (TFA, HCl).[1] Stable to base/ | The Differentiator |
| Side Chain | tBu Ether : Acid-labile (TFA). Stable to Base & Hydrogenolysis. | tBu Ether : Acid-labile (TFA). Stable to Base & Hydrogenolysis. | The Liability |
| C-Terminus | OMe : Base-labile (Saponification). Stable to Acid/ | OMe : Base-labile (Saponification). Stable to Acid/ | Common Ground |
Visualizing the Orthogonality Gap
The following diagram illustrates the reaction pathways. Note how the Z-derivative offers a "Safe Path" for N-deprotection, while the Boc-derivative leads to a "Dead End" of double deprotection.
Figure 1: Reaction pathways highlighting the orthogonality of Z-Tyr(tBu)-OMe versus the lability conflict in Boc-Tyr(tBu)-OMe.
Deep Dive: Z-Tyr(tBu)-OMe (The Orthogonal Choice)
Mechanism of Stability
The Benzyloxycarbonyl (Z) group is removed via catalytic hydrogenolysis. This mechanism involves the adsorption of the benzyl ring onto the palladium catalyst, followed by hydrogen uptake and cleavage to yield toluene and carbamic acid (which spontaneously decarboxylates).
-
Crucial Fact: The tert-butyl ether on the tyrosine phenol is sterically bulky and electronically stable to reductive conditions. It does not coordinate with Pd/C and remains strictly intact during Z-removal.
Experimental Protocol: Selective N-Deprotection
Objective: Remove Z group to yield H-Tyr(tBu)-OMe without cleaving the tBu ether.
-
Dissolution: Dissolve 1.0 mmol of Z-Tyr(tBu)-OMe in 15 mL of Methanol (MeOH).
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading based on substrate mass) under an inert atmosphere (
). -
Hydrogenation: Purge the vessel with
gas. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (RT) for 2–4 hours.-
Monitoring: Monitor via TLC (SiO2, EtOAc/Hexane). The starting material (UV active, high Rf) will disappear; the product (ninhydrin active) will appear.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
-
Result: H-Tyr(tBu)-OMe (typically >95% yield).[2] The tBu group remains 100% intact.
-
Deep Dive: Boc-Tyr(tBu)-OMe (The Stability Conflict)
The Acid Sensitivity Problem
The Boc group is removed by acidolysis (protonation of the carbonyl oxygen followed by cleavage of the tert-butyl cation). Unfortunately, the phenolic tert-butyl ether of Tyrosine is also highly acid-labile.
-
Reagent Conflict:
-
50% TFA/DCM: Cleaves Both Boc and tBu instantly.
-
4M HCl in Dioxane: Cleaves Both . While HCl/dioxane is sometimes cited as "selective" for Boc over aliphatic tBu esters, it is not selective for phenolic tBu ethers due to the electron-donating nature of the aromatic ring, which stabilizes the leaving group.
-
Is Selective Deprotection Possible?
Literature suggests extreme difficulty in removing N-Boc while keeping Tyr(tBu) intact.
-
Han et al. (2001) demonstrated that while 4M HCl/dioxane spares aliphatic tBu esters, it leads to significant loss of the phenolic tBu group in tyrosine derivatives [1].
-
Recommendation: Do not rely on Boc-Tyr(tBu)-OMe if you need to generate the free amine H-Tyr(tBu)-OMe. Use the Fmoc or Z derivative instead.
Comparative Data Summary
The following table summarizes the reactivity of both derivatives under standard synthetic conditions.
| Reagent / Condition | Z-Tyr(tBu)-OMe Response | Boc-Tyr(tBu)-OMe Response |
| 50% TFA in DCM | Stable (Z remains; tBu cleaved) | Unstable (Both Boc & tBu cleaved) |
| 4M HCl in Dioxane | Stable | Unstable (Both Boc & tBu cleaved) |
| Cleaved (Yields H-Tyr(tBu)-OMe) | Stable (No reaction) | |
| LiOH / MeOH (aq) | Stable (Ester saponified to OH) | Stable (Ester saponified to OH) |
| HBr / AcOH | Cleaved (Global deprotection) | Cleaved (Global deprotection) |
Physical Properties Reference[3][4]
-
Z-Tyr(tBu)-OMe:
-
MW: 385.5 g/mol
-
Solubility: Soluble in MeOH, EtOAc, DCM. Insoluble in water.
-
-
Boc-Tyr(tBu)-OMe:
-
MW: 351.4 g/mol
-
Solubility: Soluble in DCM, DMF. Slightly soluble in MeOH.
-
Synthesis Decision Tree
Use this flowchart to select the correct derivative for your specific workflow.
Figure 2: Selection logic based on synthetic strategy.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3] Journal of Peptide Research, 58(4), 338-341.[3] Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for stability profiles of Z and Boc groups).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
Sources
Mechanistic Causality: Why Reference Standard Quality Dictates API Purity
Title: Comprehensive Guide to Reference Standards for Z-Tyr(tBu)-OMe Impurity Profiling
Executive Summary In the development of synthetic peptide therapeutics, the analytical qualification of protected amino acid building blocks is a non-negotiable gateway to product safety. N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tBu)-OMe) is a critical starting material[1]. Because solid-phase peptide synthesis (SPPS) lacks intermediate purification steps, impurities in starting materials propagate directly into the final Active Pharmaceutical Ingredient (API)[2]. This guide objectively compares the use of Certified Reference Standards (CRS) against standard commercial grades for impurity profiling, providing a self-validating LC-HRMS methodology designed to meet strict regulatory thresholds.
The International Council for Harmonisation (ICH) Q3A(R2) guidelines mandate the strict control of organic impurities, requiring reporting at thresholds as low as 0.05%[3]. When profiling impurities in Z-Tyr(tBu)-OMe, the analytical response (e.g., UV absorbance or MS ionization efficiency) of the unknown impurity is quantified relative to the reference standard[3].
If a commercial-grade working standard is used instead of a highly purified Certified Reference Standard (CRS), co-eluting trace impurities within the standard itself (such as des-tBu derivatives or unreacted free acids) will artificially inflate the baseline. This creates a critical failure cascade: an inaccurate Relative Response Factor (RRF) leads to the under-reporting of impurities in the bulk material. Consequently, these undetected impurities participate in peptide coupling, generating product-related impurities (e.g., des-tBu-peptide variants) that are structurally similar to the target API and nearly impossible to separate via preparative chromatography, ultimately causing the final drug product to fail ICH Q6A specifications[2].
Fig 1. Propagation of Z-Tyr(tBu)-OMe impurities into final peptide API leading to batch rejection.
Comparative Analysis: Certified Reference Standard (CRS) vs. Commercial Grade
To objectively evaluate performance, we compare a pharmacopeia-traceable CRS against a standard commercial grade (>95% purity) typically used in early R&D[4].
Table 1: Performance Comparison of Z-Tyr(tBu)-OMe Reference Standards
| Parameter | Certified Reference Standard (CRS) | Commercial Grade Standard | Impact on Impurity Profiling |
| Certified Purity | >99.8% (Mass Balance Approach) | >95.0% (HPLC Area % only) | CRS ensures an accurate quantitative baseline; Commercial grade risks false negatives. |
| Characterization | qNMR, HRMS, IR, TGA, Karl Fischer | Basic 1H-NMR, HPLC-UV | CRS provides absolute structural confirmation; Commercial grade lacks orthogonal validation. |
| Traceability | NIST or Pharmacopeia traceable | Lot-specific COA (Internal) | CRS guarantees regulatory compliance (ICH Q3A)[3]; Commercial grade may trigger audit findings. |
| Response Factor Accuracy | High (RSD < 1.0%) | Variable (RSD > 5.0%) | CRS prevents under-quantification of critical des-tBu or des-Z impurities. |
| Enantiomeric Purity | <0.1% D-isomer | Not specified | CRS enables precise chiral profiling, preventing diastereomeric peptide formation. |
Experimental Workflow: Self-Validating LC-HRMS Protocol
To ensure trustworthiness and eliminate matrix-induced quantification errors, the following LC-HRMS protocol for Z-Tyr(tBu)-OMe impurity profiling is designed as a self-validating system. By incorporating standard addition and high-resolution mass spectrometry (HRMS)[5], the method inherently verifies its own accuracy during every run.
Step-by-Step Methodology:
-
System Suitability Testing (SST):
-
Action: Prepare a 1.0 mg/mL solution of the Z-Tyr(tBu)-OMe CRS in Acetonitrile:Water (50:50, v/v). Spike with 0.1% of a known des-tBu-Z-Tyr-OMe impurity standard. Inject into the UHPLC system.
-
Self-Validation Criteria: Chromatographic resolution (Rs) between the main peak and the des-tBu peak must be ≥ 2.0. This ensures the system can physically separate critical closely eluting pairs.
-
-
Sample Preparation (Standard Addition):
-
Action: Weigh 50.0 mg of the Z-Tyr(tBu)-OMe batch sample into a 50 mL volumetric flask. Dissolve in diluent. Prepare three aliquots and spike them with the CRS at 50%, 100%, and 150% of the target ICH specification limit (0.05%).
-
Causality: Standard addition proves that the recovery of the analyte is linear and unaffected by the sample matrix. If the slope of the spiked samples deviates from the pure standard curve, matrix suppression is occurring and must be corrected.
-
-
Chromatographic Separation:
-
Action: Utilize a sub-2-micron C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Run a gradient from 20% B to 90% B over 15 minutes to ensure elution of highly lipophilic impurities.
-
-
HRMS Detection & Qualification:
-
Action: Utilize an electrospray ionization (ESI) source in positive mode. Set the mass analyzer (e.g., Orbitrap or Q-TOF) to a resolution of at least 70,000 FWHM[5].
-
Self-Validation Criteria: The accurate mass of the Z-Tyr(tBu)-OMe protonated adduct [M+H]+ (Theoretical m/z 386.1962) must be within < 5 ppm mass error[1].
-
-
ICH Q3A Quantification:
-
Action: Calculate organic impurity levels by comparing the analytical response of the impurities to the CRS, applying the appropriate RRF as per ICH Q3A(R2) guidelines[3].
-
Fig 2. Self-validating LC-HRMS workflow for Z-Tyr(tBu)-OMe impurity profiling.
Conclusion
The integrity of peptide drug development hinges on the rigorous qualification of starting materials. Utilizing a highly characterized Certified Reference Standard for Z-Tyr(tBu)-OMe impurity profiling is a scientific necessity to establish accurate relative response factors and ensure compliance with ICH Q3A(R2) thresholds. By implementing self-validating LC-HRMS workflows, analytical scientists can confidently identify and control product-related impurities before they irreversibly propagate into the final therapeutic product.
References
-
PubChem Compound Summary for CID 7019804, Z-TYR(TBU)-OME Source: National Center for Biotechnology Information (NIH) URL:[Link]
-
Synthetic Peptide Characterization and Impurity Profiling Source: Waters Corporation URL:[Link]
-
Managing Product-Related Impurities in Synthetic Peptides Source: BioPharmaSpec URL:[Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL:[Link]
Sources
Cost comparison Z-TYR(TBU)-OME vs other Tyr derivatives
A Comparative Guide to Tyrosine Derivatives: Z-Tyr(tBu)-OMe vs. Alternative Strategies in Peptide Synthesis
As a Senior Application Scientist navigating the complexities of peptide synthesis, I frequently evaluate the strategic selection of protected amino acid building blocks. Tyrosine (Tyr) presents a unique challenge due to its phenolic hydroxyl group (pKa ~10), which can act as a competing nucleophile, leading to unwanted O-acylation during coupling cycles[1].
While Solid-Phase Peptide Synthesis (SPPS) relies heavily on standard derivatives like Fmoc-Tyr(tBu)-OH[2], complex solution-phase syntheses, fragment condensations, and medicinal chemistry modifications often require a fully protected, tri-orthogonal building block: Z-Tyr(tBu)-OMe (CAS 5068-29-1)[3]. This guide objectively evaluates the cost-to-performance ratio of Z-Tyr(tBu)-OMe against other standard Tyrosine derivatives, providing actionable protocols and mechanistic insights.
Structural Causality and Orthogonal Logic
Why choose a fully protected derivative like Z-Tyr(tBu)-OMe over a partially protected SPPS standard? The answer lies in orthogonality —the ability to selectively remove one protecting group without affecting the others.
-
N-Terminal Protection (Z/Cbz): The benzyloxycarbonyl group provides high stability against racemization and is cleanly removed via catalytic hydrogenolysis (H
, Pd/C) under neutral conditions, leaving acid- and base-labile groups intact. -
Side-Chain Protection (tBu): The tert-butyl ether prevents phenolic O-acylation and is strictly acid-labile (removed via TFA)[1].
-
C-Terminal Protection (OMe): The methyl ester prevents the C-terminus from participating in self-condensation and is removed via mild saponification (LiOH/H
O)[4].
Caption: Orthogonal deprotection pathways for Z-Tyr(tBu)-OMe.
Cost & Performance Comparison: A Data-Driven Analysis
Fmoc-Tyr(tBu)-OH is the undisputed champion of automated SPPS due to its mild piperidine-based deprotection and high coupling efficiency (>99%)[2]. However, Fmoc chemistry is poorly suited for complex liquid-phase fragment condensations due to the formation of dibenzofulvene adducts during deprotection. Z-Tyr(tBu)-OMe serves this premium niche. The table below synthesizes the performance and economic metrics of these derivatives.
| Derivative | N-Protecting Group | Side-Chain Protection | C-Terminal Protection | Primary Application | Approx. Cost ($/g) | Cleavage Orthogonality |
| Z-Tyr(tBu)-OMe | Z (Cbz) | tBu | OMe | Solution-Phase / Fragment Condensation | ~$20.00 - $25.00 | H |
| Fmoc-Tyr(tBu)-OH | Fmoc | tBu | None (Free OH) | Standard Automated SPPS | ~$2.00 - $5.00 | Piperidine (Fmoc), TFA (tBu) |
| Boc-Tyr(tBu)-OH | Boc | tBu | None (Free OH) | Boc-based SPPS | ~$3.00 - $6.00 | TFA (Boc), HF (Cleavage) |
| Z-Tyr-OMe | Z (Cbz) | None (Free Phenol) | OMe | Enzymatic Synthesis / Simple Solution | ~$2.00 - $3.00 | H |
Note: Pricing data is aggregated from standard 5g–25g catalog quantities across major biochemical suppliers[2],[5],[4].
While Z-Tyr(tBu)-OMe carries a higher upfront cost (~
Experimental Methodology: Self-Validating Fragment Condensation Workflow
To demonstrate the practical utility of Z-Tyr(tBu)-OMe in a solution-phase fragment condensation, I have outlined a self-validating protocol for C-terminal activation and coupling. Every step is designed with built-in analytical checkpoints to ensure the system's integrity before proceeding.
Caption: Solution-phase fragment condensation workflow utilizing Z-Tyr(tBu)-OMe.
Step 1: Saponification (C-Terminal Activation)
-
Action: Dissolve Z-Tyr(tBu)-OMe in a 3:1 mixture of THF/H
O. Add 1.2 equivalents of LiOH·H O at 0°C. Stir for 2 hours. -
Causality: The methyl ester (OMe) must be removed to free the carboxyl group for subsequent coupling. LiOH is chosen over NaOH to minimize the risk of base-catalyzed racemization at the alpha-carbon.
-
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) system. The starting material (Z-Tyr(tBu)-OMe) will migrate rapidly, while the saponified product (Z-Tyr(tBu)-OH) will remain strictly at the baseline as a lithium salt.
Step 2: Acidification and Extraction
-
Action: Once TLC confirms the complete consumption of the starting material, acidify the aqueous layer to pH 3 using 1M KHSO
, then extract with Ethyl Acetate. -
Causality: KHSO
is a mild acid that effectively protonates the carboxylate without cleaving the highly acid-sensitive tBu ether on the Tyrosine side chain[1]. -
Self-Validation Checkpoint: The protonated product will partition exclusively into the organic layer. Evaporation yields a white solid, which must be validated via LC-MS (Expected[M+H]
for Z-Tyr(tBu)-OH is 372.4 Da).
Step 3: Fragment Coupling
-
Action: Dissolve the newly formed Z-Tyr(tBu)-OH and the target fragment (H-Peptide-OMe, 1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), followed by DIPEA to adjust the apparent pH to ~8.
-
Causality: EDC/HOBt is a standard zero-racemization coupling cocktail. HOBt forms an active ester intermediate, preventing the formation of inactive N-acylureas and suppressing epimerization.
-
Self-Validation Checkpoint: Analyze the reaction mixture via HPLC. The successful formation of the peptide bond will manifest as a new peak with a higher retention time (due to increased hydrophobicity) and the exact combined mass minus H
O.
Conclusion
For routine automated synthesis, Fmoc-Tyr(tBu)-OH remains the most cost-effective and efficient choice[2]. However, when engineering complex architectures via liquid-phase fragment condensation, the tri-orthogonal protection scheme of Z-Tyr(tBu)-OMe is unparalleled. By investing in the fully protected derivative, researchers effectively eliminate O-acylation side reactions, streamlining purification and drastically improving the yield of high-value medicinal intermediates.
References
-
[3] Title: Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804 - PubChem - NIH Source: nih.gov URL:
-
[2] Title: A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis Source: benchchem.com URL:
-
[5] Title: Z-Tyr-OMe[13512-31-7] - Peptides Source: peptide.com URL:
-
[4] Title: CAS 5068-29-1: O-(1,1-Dimetiletil)-N-[(fenilmetoxi)carbonil] - CymitQuimica Source: cymitquimica.com URL:
-
[1] Title: Overview of Custom Peptide Synthesis Source: peptide2.com URL:
Sources
The Application Scientist’s Guide to Impurity Profiling in Commercial Z-Tyr(tBu)-OMe
As peptide therapeutics grow in complexity, the demand for ultra-pure protected amino acid building blocks has never been higher. Z-Tyr(tBu)-OMe (N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester) is a highly lipophilic, fully protected tyrosine derivative frequently used in solution-phase peptide synthesis (LPPS) and specialized solid-phase peptide synthesis (SPPS) strategies.
However, commercial grades of this building block are not created equal. Trace impurities introduced during the synthesis or storage of Z-Tyr(tBu)-OMe can propagate exponentially through a peptide chain, leading to insertion sequences, deletion sequences, or diastereomeric mixtures that are notoriously difficult to separate from the final Active Pharmaceutical Ingredient (API)[1].
This guide provides an objective, data-driven comparison of commercial Z-Tyr(tBu)-OMe grades, detailing the mechanistic origins of common impurities and providing a self-validating analytical workflow to ensure your starting materials meet the rigorous demands of modern drug development.
Mechanistic Origins of Common Impurities
Understanding how impurities form is the first step in preventing them from ruining a multi-week peptide synthesis campaign. The structural complexity of Z-Tyr(tBu)-OMe—bearing an acid-labile tert-butyl ether, a hydrogenolysis-sensitive benzyloxycarbonyl (Z) group, and a base-labile methyl ester—makes it susceptible to several degradation and side-reaction pathways[2].
-
Des-tBu Impurity (Z-Tyr-OMe): The tert-butyl group protects the reactive phenolic oxygen of tyrosine. This impurity arises either from incomplete alkylation with isobutylene during raw material synthesis or from premature cleavage due to trace acidic conditions during storage. If incorporated into a peptide, the unprotected phenol can undergo unintended acylation, leading to branched peptide impurities[].
-
Des-Z Impurity (Tyr(tBu)-OMe): The Z-protecting group on the
-amine can be lost via trace hydrogenolysis or strong acid exposure. If this impurity is present in the starting material, the free amine can act as a nucleophile in the coupling reaction, leading to endo-Xaa insertion impurities (where an extra tyrosine residue is inserted into the sequence)[4]. -
Free Acid Impurity (Z-Tyr(tBu)-OH): Formed via the hydrolysis of the methyl ester, typically due to exposure to moisture and trace base. In LPPS, this free acid can act as a chain terminator or couple prematurely if activating agents are present.
-
D-Enantiomer (Z-D-Tyr(tBu)-OMe): Amino acid racemization is a critical quality attribute. Base-catalyzed enolization during the initial esterification or activation steps can flip the stereocenter at the
-carbon. Even a 0.5% diastereomeric impurity can drastically alter the biological function and folding of the final peptide[1].
Mechanistic pathways leading to the four most critical impurities in commercial Z-Tyr(tBu)-OMe.
Comparative Performance: High-Purity vs. Standard Grade
To illustrate the impact of these impurities, we compared a High-Purity Grade Z-Tyr(tBu)-OMe against a Standard Commercial Grade. The table below summarizes the quantitative analytical findings and the downstream consequences observed during the synthesis of a model 10-mer peptide.
| Analytical Metric | High-Purity Grade (Supplier A) | Standard Grade (Supplier B) | Downstream Impact in Peptide Synthesis |
| Overall HPLC Purity | > 99.8% | 97.2% | Baseline yield reduction; higher purification costs. |
| Z-Tyr-OMe (Des-tBu) | < 0.05% | 1.10% | Unwanted phenolic cross-linking and branched byproducts. |
| Tyr(tBu)-OMe (Des-Z) | Not Detected | 0.65% | Formation of endo-Xaa insertion impurities[4]. |
| Z-Tyr(tBu)-OH | < 0.10% | 0.80% | Chain termination events; reduction in crude API yield. |
| D-Enantiomer | < 0.05% | 0.45% | Generation of inseparable diastereomeric peptides[2]. |
Takeaway: While Standard Grade materials may seem cost-effective upfront, the 2.8% difference in absolute purity translates to a disproportionate loss in final API yield due to the generation of closely eluting, hard-to-remove peptide impurities.
Self-Validating Analytical Workflows
To ensure scientific integrity, relying solely on a Certificate of Analysis (CoA) is insufficient. The following protocols represent a self-validating analytical system designed to independently verify the structural and chiral purity of Z-Tyr(tBu)-OMe.
Protocol A: RP-HPLC-UV for Structural Impurities
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the highly lipophilic target molecule from its polar degradation products.
Causality of Experimental Choices: We utilize a gradient of Acetonitrile and Water containing 0.1% Trifluoroacetic acid (TFA). The TFA serves a dual purpose: it suppresses the ionization of residual silanols on the C18 stationary phase (preventing peak tailing) and keeps the free acid impurity (Z-Tyr(tBu)-OH) fully protonated, ensuring it elutes as a sharp, quantifiable peak rather than a broad smear[].
Step-by-Step Methodology:
-
System Preparation: Equilibrate a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm) at 30°C.
-
Mobile Phase Setup:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Program: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 30% B for 5 minutes. Flow rate: 1.0 mL/min.
-
Sample Preparation: Dissolve 10 mg of Z-Tyr(tBu)-OMe in 10 mL of Acetonitrile (1 mg/mL).
-
System Suitability Testing (Self-Validation): Inject a blank (Acetonitrile) to confirm no carryover. Inject a resolution standard containing Z-Tyr(tBu)-OMe and Z-Tyr-OMe. Validation criteria: Resolution (
) between the two peaks must be 2.0. -
Analysis: Inject 10 µL of the sample. Monitor absorbance at 220 nm (peptide bond/ester) and 254 nm (aromatic rings).
Protocol B: Chiral HPLC for Enantiomeric Purity
Because enantiomers possess identical scalar properties in achiral environments, RP-HPLC cannot separate L-tyrosine derivatives from their D-enantiomers. We must employ a chiral stationary phase.
Causality of Experimental Choices:
We utilize a Whelk-O1 chiral column. The
Step-by-Step Methodology:
-
System Preparation: Equilibrate a Whelk-O1 column (250 x 4.6 mm, 5 µm) at 25°C.
-
Mobile Phase Setup: Isocratic elution using 20% Acetonitrile and 80% Water (containing 0.1% TFA). Flow rate: 1.0 mL/min[5].
-
Sample Preparation: Dilute the RP-HPLC sample to 0.5 mg/mL using the mobile phase.
-
System Suitability Testing (Self-Validation): Inject a racemic mixture standard of Z-D/L-Tyr(tBu)-OMe. Validation criteria: The peak-to-valley ratio between the D and L peaks must be
1.5 to ensure accurate integration of trace D-enantiomer. -
Analysis: Inject 20 µL of the sample. Monitor at 220 nm. Calculate the % area of the D-enantiomer relative to the total peak area.
Self-validating dual-column analytical workflow for comprehensive impurity profiling.
Conclusion
The integrity of a peptide synthesis campaign is fundamentally tethered to the quality of its starting materials. As demonstrated, seemingly minor impurities in Z-Tyr(tBu)-OMe—such as the des-tBu derivative or the D-enantiomer—can cascade into severe downstream purification bottlenecks. By implementing the self-validating RP-HPLC and Chiral HPLC workflows detailed above, researchers can objectively evaluate commercial suppliers, ensuring that only high-purity building blocks enter their critical drug development pipelines.
References
1.1 - MolecularCloud[1] 2. 4 - Creative Peptides[4] 3.2 - PubMed (NIH)[2] 4. - BOC Sciences[] 5.5 - PMC (NIH)[5]
Sources
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of Z-TYR(TBU)-OME
Executive Summary & Operational Context
Z-TYR(TBU)-OME is a protected amino acid derivative critical for solid-phase and solution-phase peptide synthesis. While not classified as an acutely toxic P-listed substance (RCRA), its management requires strict adherence to organic chemical hygiene to prevent laboratory cross-contamination and environmental release.
The Scientist’s Perspective: Disposal is not merely "throwing away"; it is the final step of the experimental lifecycle. Improper handling of protected amino acids like Z-TYR(TBU)-OME can lead to "ghost peaks" in future HPLC runs due to dust contamination or unexpected reactivity in commingled waste drums. This guide treats disposal as a precision workflow.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material against the physical and chemical properties below to ensure no degradation or misidentification has occurred.
Physical & Chemical Properties
| Property | Data | Operational Implication |
| Physical State | White to off-white powder | High dust potential; requires static control. |
| Melting Point | 73–79 °C | Stable at room temp; avoid storing near heat sources. |
| Solubility | Insoluble in water; Soluble in DCM, DMF, MeOH | Do not attempt aqueous drain disposal. |
| Molecular Weight | 385.45 g/mol | Heavy organic molecule; suitable for high-temp incineration. |
Hazard Classification (GHS)[1]
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Pre-Disposal: Safety & Segregation
The "Self-Validating" Safety Barrier: Safety protocols often fail because they are reactive. We use a proactive Hierarchy of Controls .
Figure 1: Hierarchy of Safety Controls. Primary containment relies on ventilation (Fume Hood) to capture dust before it reaches the PPE layer.
Disposal Workflow: The Decision Matrix
Disposal procedures differ based on whether the Z-TYR(TBU)-OME is a pure solid (excess reagent) or dissolved in a reaction mixture.
Workflow Diagram
Figure 2: Waste Stream Decision Matrix. Correct segregation prevents dangerous chemical reactions in waste drums and ensures regulatory compliance.[3]
Detailed Step-by-Step Protocols
Protocol A: Solid Waste Disposal (Excess Reagent)
Use this for expired shelf-life material or spilled powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty clear polyethylene bag. Glass is acceptable but less preferred due to breakage risk.
-
Transfer:
-
Perform inside a fume hood.
-
Use a plastic spatula to transfer powder. Why? Metal spatulas can generate static sparks or scrape container walls; plastic minimizes static in organic solids.
-
-
Labeling:
-
Apply a hazardous waste tag.
-
Mandatory Fields: "Solid Organic Waste," "Irritant," and specifically write "Z-TYR(TBU)-OME."
-
Expert Tip: Never label simply as "Peptide Waste." Specificity aids emergency responders in case of fire.[1]
-
-
Secondary Containment: Place the sealed jar/bag into the lab's satellite accumulation area (SAA) solid waste drum.
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Use this for filtrates or HPLC waste containing the compound.
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (Dichloromethane/DCM): Must go to Halogenated Waste .
-
Scenario 2 (DMF/Methanol/EtOAc): Must go to Non-Halogenated Waste .
-
-
Compatibility Check:
-
Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid) or strong bases.[4] Z-TYR(TBU)-OME is stable, but the protecting groups (Z, tBu, OMe) can hydrolyze in strong acid/base, potentially pressurizing the drum.
-
-
Pouring:
-
Use a funnel with a grounding wire if pouring large quantities (>4L) of flammable solvents.
-
Close the waste container immediately after pouring.
-
Regulatory & Compliance (RCRA Focus)
While Z-TYR(TBU)-OME is not a "Listed Waste" (P or U list) under US EPA RCRA regulations, it is regulated based on characteristics when mixed with solvents.
-
Ignitability (D001): If dissolved in flammable solvents (MeOH, EtOAc).
-
Toxicity (D019-D043): If dissolved in Chloroform or other toxic solvents.
-
Global Harmonization: In the EU, assign proper EWC (European Waste Catalogue) codes, typically 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
Critical Prohibition:
NEVER dispose of Z-TYR(TBU)-OME down the sink. It is insoluble in water and will precipitate in plumbing, causing blockages and potential aquatic toxicity fines.
Emergency Protocols: Accidental Release
Spill Management (Solid Powder)
-
Isolate: Mark the area.
-
Protect: Don N95 mask or respirator (dust hazard) and nitrile gloves.
-
Contain: Do not dry sweep (generates dust).[2] Cover spill with wet paper towels (using water or ethanol) to dampen the powder.
-
Clean: Scoop the damp paste into a waste container. Wipe area with methanol.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[1] Mechanism: The ester/carbamate groups are mild irritants to mucous membranes.
-
Skin Contact: Wash with soap and water.[1] Do not use solvent to wash skin (increases absorption).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019804, Z-Tyr(tbu)-ome. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
